VP3.15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI 键 |
DUDNZBPCJBAIFT-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
VP3.15: A Dual Inhibitor of PDE7 and GSK-3β with Therapeutic Potential in Central Nervous System Disorders
An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VP3.15 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β). This dual inhibitory activity confers upon this compound a unique pharmacological profile with significant neuroprotective, anti-inflammatory, and pro-remyelinating properties. Preclinical studies have demonstrated its therapeutic potential in a range of CNS disorders, including multiple sclerosis (MS), glioblastoma (GB), and germinal matrix-intraventricular hemorrhage (GM-IVH). This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways involved.
Introduction
The complexity of CNS disorders necessitates the development of therapeutic agents with multifaceted mechanisms of action. This compound, a small heterocyclic molecule, has emerged as a promising candidate due to its simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.[1][2] PDE7 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes, including inflammation and cell survival.[3][4] GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways implicated in neuroinflammation, apoptosis, and myelination.[4][5] The dual inhibition by this compound is thought to produce synergistic effects, offering a novel therapeutic strategy for debilitating neurological conditions.[5][6]
Core Mechanism of Action: Dual Inhibition of PDE7 and GSK-3β
This compound exerts its therapeutic effects through the concurrent inhibition of PDE7 and GSK-3β. The inhibition of PDE7 leads to an increase in intracellular cAMP levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β at Serine 9.[4] This indirect inhibition of GSK-3β by PDE7 inhibition complements the direct inhibition of GSK-3β by this compound, resulting in a more profound and sustained downstream effect.[4]
The IC50 values for this compound are reported to be 1.59 μM for PDE7 and 0.88 μM for GSK-3β, demonstrating its potent dual inhibitory activity.[7]
Signaling Pathway Diagram
Caption: Dual inhibition of PDE7 and GSK-3β by this compound.
Therapeutic Applications in CNS Disorders
Preclinical studies have highlighted the therapeutic potential of this compound in several CNS disorders.
Multiple Sclerosis (MS)
In a preclinical model of primary progressive MS (Theiler's mouse encephalomyelitis virus-induced demyelinating disease, TMEV-IDD), this compound demonstrated significant therapeutic effects.[6][8]
Key Findings:
-
Improved Motor Function: this compound treatment ameliorated motor deficits in TMEV-infected mice.[3][6]
-
Reduced Neuroinflammation: The compound significantly attenuated microglial activation and reduced the infiltration of CD4+ T lymphocytes in the spinal cord.[6][9]
-
Promoted Remyelination: this compound treatment led to a decrease in demyelinated areas and preserved myelin basic protein (MBP) levels.[6] It also promoted the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[6][9]
-
Axonal Protection: this compound treatment helped to preserve axonal integrity, as indicated by the recovery of neurofilament heavy chain (NFH) levels.[6]
Quantitative Data Summary
| Parameter | Model | Treatment Group | Outcome | Statistical Significance | Reference |
| Microglial Activation (Iba-1 staining) | TMEV-IDD | This compound | Reduced to levels similar to sham mice | p < 0.001 vs. TMEV | [6] |
| CD4+ T cell infiltration | TMEV-IDD | This compound | Significantly decreased | p < 0.001 vs. TMEV | [9] |
| Demyelinated Area | TMEV-IDD | This compound | Significantly reduced | - | [9] |
| Mature Oligodendrocytes (CC1+ cells) | TMEV-IDD | This compound | Significantly increased | - | [9] |
Experimental Workflow for TMEV-IDD Model Studies
Caption: Experimental workflow for this compound studies in the TMEV-IDD model.
Glioblastoma (GB)
This compound has shown anti-tumor efficacy in preclinical models of glioblastoma, with its effect being dependent on the PTEN (Phosphatase and tensin homolog) status of the tumor.[10][11]
Key Findings:
-
Inhibition of Tumor Growth: this compound inhibited the growth of PTEN wild-type glioblastoma cells both in vitro and in vivo.[10]
-
Modulation of the Tumor Microenvironment: The anti-tumor effect is mediated through changes in the tumor microenvironment, including a reduction in tumor vascularity and the recruitment of pro-tumoral macrophages.[10][11]
-
Downregulation of Galectin-9 (Gal9): Mechanistic studies indicate that this compound diminishes the production of Gal9, a key molecule that stimulates pro-angiogenic macrophages.[10][11]
PTEN-Dependent Signaling Pathway in Glioblastoma
Caption: Proposed mechanism of this compound in PTEN wild-type glioblastoma.
Germinal Matrix-Intraventricular Hemorrhage (GM-IVH)
In a mouse model of GM-IVH, a significant cause of brain injury in preterm infants, this compound demonstrated neuroprotective effects.[2][12]
Key Findings:
-
Reduced Brain Injury: this compound treatment reduced the size of hemorrhages, ameliorated brain atrophy, and limited ventricle enlargement.[2][12]
-
Suppressed Neuroinflammation: The compound reduced the presence of microglia in the brain.[2][12]
-
Neuronal and Myelin Protection: this compound limited tau hyperphosphorylation and the loss of neurons and myelin basic protein.[2]
-
Improved Neurological Outcome: The treatment improved proliferation and neurogenesis, leading to better cognitive function.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols based on the cited literature.
TMEV-IDD Mouse Model
-
Animals: Susceptible mouse strains (e.g., SJL/J) are used.
-
Infection: Mice are infected intracerebrally with the Daniel strain of Theiler's Murine Encephalomyelitis Virus.
-
Treatment: this compound is administered, for example, at a dose of 10 mg/kg via intraperitoneal injection for a specified duration (e.g., 15 consecutive days), starting at a defined time post-infection (e.g., 60 days).[3]
-
Behavioral Testing: Motor function is assessed using an activity cage to measure horizontal and vertical activity.[3]
-
Immunohistochemistry: Following perfusion and tissue processing, spinal cord sections are stained with specific antibodies to identify microglia (Iba-1), T-cells (CD4), myelin (MBP), axons (NFH), and oligodendrocyte lineage cells (Olig2, PDGFRα, CC1).[6][9]
Glioblastoma Orthotopic Xenograft Model
-
Cell Lines: Human or mouse glioblastoma cell lines with known PTEN status (e.g., PTEN wild-type) are used.
-
Implantation: Tumor cells are stereotactically implanted into the brains of immunodeficient mice.
-
Treatment: this compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor Growth Assessment: Tumor volume is monitored using non-invasive imaging techniques (e.g., bioluminescence imaging) or assessed by histological analysis at the end of the study.
-
Immunohistochemical Analysis: Tumor sections are analyzed for markers of vascularization (e.g., CD31), macrophage infiltration (e.g., Iba-1), and Gal9 expression.
In Vitro Glial Cell Culture and Anti-inflammatory Assay
-
Cell Culture: Primary mixed glial cultures are prepared from the cerebral cortices of neonatal rodents.
-
Treatment: Cultures are pre-treated with various concentrations of this compound or other inhibitors before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The production of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in the culture supernatant is quantified using standard assays (e.g., Griess assay, ELISA).
Conclusion and Future Directions
This compound, with its dual inhibitory action on PDE7 and GSK-3β, represents a promising therapeutic agent for a range of CNS disorders. Its ability to concurrently modulate neuroinflammation, promote neuroprotection, and facilitate remyelination provides a strong rationale for its further development. The preclinical data, particularly in models of multiple sclerosis and glioblastoma, are compelling.
Future research should focus on:
-
Elucidating the full spectrum of downstream signaling pathways affected by dual PDE7/GSK-3β inhibition.
-
Conducting further pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the long-term safety and efficacy of this compound in more advanced preclinical models.
-
Exploring the potential of this compound in other CNS disorders characterized by neuroinflammation and neurodegeneration.
The continued investigation of this compound holds the potential to deliver a novel and effective treatment for patients suffering from devastating neurological diseases.
References
- 1. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Function of VP3.15: A Dual Inhibitor of PDE7 and GSK-3β with Neuroprotective and Anti-cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VP3.15 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] This dual inhibitory action confers upon this compound a unique pharmacological profile with significant therapeutic potential in a range of debilitating diseases, most notably neurodegenerative disorders such as multiple sclerosis (MS) and certain types of cancer like glioblastoma.[3][4] Preclinical studies have demonstrated its capacity to modulate inflammatory responses, protect neurons from damage, promote remyelination, and inhibit tumor growth.[3][4] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.[1]
-
Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[5][6] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate signaling pathways that have anti-inflammatory and neuroprotective effects.[6]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis.[7] Dysregulation of GSK-3β activity is implicated in the pathology of several neurodegenerative diseases and cancers.[4][7] Inhibition of GSK-3β by this compound can modulate downstream signaling cascades, leading to reduced inflammation, enhanced neuronal survival, and promotion of myelin repair.[3][8]
The synergistic inhibition of both PDE7 and GSK-3β is believed to be a key factor in the robust therapeutic effects observed with this compound.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Reference |
| Phosphodiesterase 7 (PDE7) | 1.59 | [1][2] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 0.88 | [1][2] |
Table 2: Efficacy of this compound in a Preclinical Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)
| Parameter | Vehicle Control | This compound (10 mg/kg) | p-value | Reference |
| Motor Function (Horizontal Activity) | Decreased | Improved | p < 0.05 | [3][6] |
| Motor Function (Vertical Activity) | Decreased | Improved | p < 0.01 | [3][6] |
| Microglial Activation (Iba-1+ Staining) | Intense Staining | Similar to Sham | p < 0.001 | [9] |
| CD4+ T-cell Infiltration | Significant Infiltration | Significantly Decreased | p < 0.001 | [9] |
| Myelin Basic Protein (MBP) Loss | Significant Loss | Significantly Counteracted | Not Specified | [3] |
| Axonal Damage (Neurofilament NFH) | Significant Reduction | Levels Recovered to Sham | Not Specified | [3] |
Table 3: Effects of this compound on Oligodendrocyte Precursor Cells (OPCs) in the TMEV-IDD Model
| Cell Population | TMEV-Vehicle | TMEV-VP3.15 | p-value | Reference |
| PDGFRα+Olig2+ cells (%) | Increased vs. Sham | Significant Increase vs. Vehicle | p < 0.001 | [6] |
| Olig2+CC1+ cells (Mature Oligodendrocytes) (%) | No significant change vs. Sham | Significant Increase vs. Vehicle | p < 0.001 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
This model is a well-established preclinical model that resembles primary progressive multiple sclerosis (PPMS).[8]
-
Animals: Susceptible strains of mice (e.g., C57BL/6J) are used.[5]
-
Induction: Mice are intracerebrally injected with the Theiler's virus (Daniel strain).[3] Sham-infected animals are injected with the vehicle (e.g., DMEM with 10% Fetal Calf Serum).[6]
-
Treatment: this compound (10 mg/kg) or the corresponding vehicle is administered intraperitoneally (i.p.) once daily for a specified duration (e.g., 15 consecutive days), typically starting after the establishment of the disease pathology (e.g., 60 days post-infection).[3][6]
-
Evaluation of Motor Function: Spontaneous motor activity is assessed using an activity cage to measure horizontal and vertical movements over a defined period (e.g., 10 minutes).[6]
-
Immunohistochemistry: Spinal cord sections are processed for immunohistochemical analysis to detect microglial activation (Iba-1), T-cell infiltration (CD4), myelination (MBP), and axonal integrity (NFH).[6][9]
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE7 and GSK-3β.
-
Methodology: Standard in vitro enzyme inhibition assays are performed using purified recombinant human PDE7 and GSK-3β enzymes. The assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of this compound. The enzyme activity is then measured, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of the enzyme's activity.
Analysis of Oligodendrocyte Differentiation
-
Objective: To assess the effect of this compound on the proliferation and differentiation of oligodendrocyte precursor cells (OPCs) in vivo.
-
Methodology: Spinal cord sections from TMEV-infected mice (both vehicle- and this compound-treated) are co-stained with antibodies against markers for OPCs (PDGFRα and Olig2) and mature oligodendrocytes (CC1 and Olig2).[6] The percentage of double-positive cells is then quantified to determine the extent of OPC proliferation and differentiation.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound efficacy testing.
Therapeutic Implications and Future Directions
The dual inhibition of PDE7 and GSK-3β by this compound represents a promising therapeutic strategy for complex diseases with inflammatory and degenerative components.
-
Multiple Sclerosis: The ability of this compound to reduce neuroinflammation, protect axons, and promote remyelination makes it a strong candidate for the treatment of progressive forms of MS, for which there are currently limited therapeutic options.[3][8]
-
Glioblastoma: Preliminary studies suggest that this compound has anti-tumor efficacy against glioblastoma cells, particularly in a PTEN wild-type context.[4] Its mechanism appears to involve modulation of the tumor microenvironment, including a reduction in myeloid cells and vascularization.[4][7]
-
Other Neurodegenerative Diseases: The neuroprotective properties of this compound are also being explored in other conditions, such as germinal matrix-intraventricular hemorrhage, where it has been shown to reduce neuronal loss and cognitive impairment.[10][11]
Future research will likely focus on further elucidating the downstream signaling pathways affected by this compound, optimizing its therapeutic window, and evaluating its safety and efficacy in clinical trials. The development of biomarkers to identify patient populations most likely to respond to this compound treatment will also be a critical area of investigation.
Conclusion
This compound is a potent dual inhibitor of PDE7 and GSK-3β with significant potential as a disease-modifying therapy for multiple sclerosis and other neurodegenerative disorders, as well as a potential anti-cancer agent. Its multifaceted mechanism of action, targeting both inflammation and cellular survival pathways, provides a strong rationale for its continued development. The data presented in this guide underscore the promising preclinical efficacy of this compound and provide a foundation for future research and clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
The Role of VP3.15 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, characterized by the activation of glial cells, infiltration of peripheral immune cells, and the production of inflammatory mediators within the central nervous system (CNS). The small molecule VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β), has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the role of this compound in mitigating neuroinflammation, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction to this compound
This compound is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is characterized by its ability to penetrate the central nervous system and act as a dual inhibitor of two key enzymes implicated in inflammatory and neurodegenerative processes:
-
Phosphodiesterase 7 (PDE7): An enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation and cell survival.
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase that plays a pivotal role in a wide range of cellular processes, including inflammation, apoptosis, and neuronal function.
The dual inhibition of PDE7 and GSK-3β by this compound results in synergistic effects that both suppress pro-inflammatory signaling cascades and promote neuroprotective and regenerative pathways.[1][2]
Mechanism of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects through a two-pronged mechanism targeting distinct but interconnected signaling pathways within glial cells (microglia, astrocytes) and neurons.
Inhibition of GSK-3β and the NF-κB Pathway
GSK-3β is a known regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][3][4] In activated microglia and astrocytes, GSK-3β can promote the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting GSK-3β, this compound prevents the subsequent activation of the NF-κB cascade, thereby reducing the production of these key inflammatory mediators.[2]
Inhibition of PDE7 and Enhancement of cAMP Signaling
PDE7 is highly expressed in immune cells and the brain. Its inhibition by this compound leads to an accumulation of intracellular cAMP.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6] Activated CREB promotes the transcription of anti-inflammatory cytokines (e.g., IL-10) and factors that support cell survival and differentiation, such as Brain-Derived Neurotrophic Factor (BDNF).[5][7] In the context of multiple sclerosis models, this pathway is crucial for promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, contributing to remyelination.[2][8]
Preclinical Efficacy in a Model of Multiple Sclerosis
The therapeutic potential of this compound has been extensively evaluated in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which recapitulates key features of progressive multiple sclerosis.[8][9]
Quantitative Data Summary
Chronic treatment with this compound in the TMEV-IDD model demonstrated significant improvements in key pathological hallmarks of neuroinflammation and demyelination.
Table 1: Effect of this compound on Neuroinflammation in the Spinal Cord of TMEV-Infected Mice
| Parameter | Outcome Measure | TMEV-Vehicle vs. Sham | TMEV-VP3.15 vs. TMEV-Vehicle | Reference |
| Microglial Activation | % Area of Iba-1⁺ Staining | Significant Increase (p < 0.001) | Significant Reduction (p < 0.001) | [8] |
| T-Cell Infiltration | Number of CD4⁺ T-cells | Significant Increase | Significant Reduction (p < 0.001) | [8] |
Table 2: Effect of this compound on Remyelination and Axonal Integrity in TMEV-Infected Mice
| Parameter | Outcome Measure | TMEV-Vehicle vs. Sham | TMEV-VP3.15 vs. TMEV-Vehicle | Reference |
| Myelination | % Area of Myelin Basic Protein (MBP)⁺ Staining | Significant Reduction | Significant Increase (p < 0.01) | [10][11] |
| Axonal Integrity | % Area of Neurofilament Heavy (NFH)⁺ Staining | Significant Reduction | Significant Increase (p < 0.05) | [10][11] |
| Oligodendrocyte Precursors | % PDGFRα⁺Olig2⁺ cells | No Significant Change | No Significant Change | [8][12] |
| Mature Oligodendrocytes | % Olig2⁺CC1⁺ cells | Significant Reduction (p < 0.01) | Significant Increase (p < 0.001) | [8][12] |
Table 3: Effect of this compound on Motor Function in TMEV-Infected Mice
| Parameter | Outcome Measure | TMEV-Vehicle vs. Sham-Vehicle | TMEV-VP3.15 vs. TMEV-Vehicle | Reference |
| Horizontal Activity | Total Distance (Activity Cage) | Significant Decrease (p < 0.01) | Significant Improvement | [8] |
| Vertical Activity | Rearing Events (Activity Cage) | Significant Decrease (p < 0.05) | Significant Improvement | [8] |
Experimental Protocols
The following protocols are based on methodologies described in studies evaluating this compound in the TMEV-IDD model.[8][13]
TMEV-IDD Animal Model
This protocol describes the induction of a chronic, progressive demyelinating disease using Theiler's Murine Encephalomyelitis Virus.
-
Animals: Use 4- to 6-week-old female SJL/J mice, which are highly susceptible to TMEV-IDD.[14][15]
-
Virus Stock: Use the Daniel's (DA) strain of TMEV, typically at a concentration of 1x10⁷ plaque-forming units (PFU)/mL.
-
Anesthesia: Anesthetize mice using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Inoculation: Inject 30 µL of the virus stock (containing approximately 2-3 x 10⁵ PFU) into the right cerebral hemisphere using a 27-gauge needle.[16]
-
Disease Progression: House the mice under standard conditions and monitor for the development of clinical signs. Motor deficits typically appear around 60-70 days post-infection.[8]
-
Treatment Initiation: Begin treatment protocols at 60 days post-infection, when the disease is established.
This compound Administration Protocol
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
Dosage: Administer this compound at a dose of 10 mg/kg body weight.[8]
-
Administration: Inject the solution intraperitoneally (i.p.) once daily.
-
Duration: Continue the treatment for 15 consecutive days.[8]
-
Control Group: Administer the vehicle solution to a control group of TMEV-infected mice following the same schedule.
Immunohistochemistry of Spinal Cord Tissue
-
Tissue Collection: At the experimental endpoint (e.g., day 75 post-infection), deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cords, post-fix in 4% PFA overnight, and then cryoprotect in a 30% sucrose (B13894) solution.
-
Sectioning: Embed the tissue in OCT compound and cut 20-30 µm thick transverse sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and typical dilutions:
-
Anti-Iba-1 (microglia/macrophages): 1:500
-
Anti-CD4 (T-helper cells): 1:200
-
Anti-MBP (myelin): 1:500
-
Anti-NFH (neurofilaments): 1:1000
-
Anti-Olig2 (oligodendrocyte lineage): 1:400
-
Anti-CC1 (mature oligodendrocytes): 1:100
-
-
Wash sections in PBS (3 x 10 min).
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (1:1000) for 2 hours at room temperature in the dark.
-
Wash sections in PBS (3 x 10 min) and mount with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify the stained area or cell numbers using image analysis software (e.g., ImageJ/Fiji).
Motor Function Analysis
-
Apparatus: Use an automated activity cage equipped with infrared beams to detect horizontal and vertical movements.
-
Acclimation: Place the mouse in the activity cage and allow it to acclimate for 5-10 minutes.
-
Testing: Record the horizontal activity (total distance traveled) and vertical activity (number of rearing events) over a 10-minute period.[8]
-
Data Analysis: Compare the activity levels between experimental groups (Sham-Vehicle, TMEV-Vehicle, TMEV-VP3.15) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion and Future Directions
The dual PDE7 and GSK-3β inhibitor, this compound, demonstrates significant therapeutic potential for neuroinflammatory diseases. Its unique mechanism of action allows it to simultaneously suppress pro-inflammatory pathways and promote endogenous repair mechanisms, including remyelination and axonal protection. The preclinical data gathered in the TMEV-IDD model of progressive multiple sclerosis are compelling, showing a marked reduction in immune cell infiltration, preservation of CNS tissue integrity, and corresponding improvements in motor function.
Future research should focus on:
-
Cytokine Profiling: Directly quantifying the effect of this compound on the expression levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) within the CNS to further elucidate its immunomodulatory effects.[17][18]
-
Chronic Treatment Models: Evaluating the efficacy and safety of long-term this compound administration in chronic models of neurodegeneration.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other immunomodulatory or neuroprotective agents.
-
Translational Studies: Advancing this compound through pharmacokinetic, pharmacodynamic, and toxicology studies to prepare for potential clinical evaluation in human neuroinflammatory disorders.
This guide provides a foundational understanding of this compound's role in neuroinflammation, offering valuable data and protocols to support the ongoing efforts of researchers and drug developers in this critical field.
References
- 1. Glycogen synthase kinase 3beta-mediated apoptosis of primary cortical astrocytes involves inhibition of nuclear factor kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycogen Synthase Kinase 3β-Mediated Apoptosis of Primary Cortical Astrocytes Involves Inhibition of Nuclear Factor κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both classic Gs-cAMP/PKA/CREB and alternative Gs-cAMP/PKA/p38β/CREB signal pathways mediate exenatide-stimulated expression of M2 microglial markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Theiler’s virus-induced demyelinating disease as an infectious model of progressive multiple sclerosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Progressive Neurological Disability in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Excessive Innate Immunity Steers Pathogenic Adaptive Immunity in the Development of Theiler’s Virus-Induced Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Model for Epilepsy of Infectious Etiology using Theiler’s Murine Encephalomyelitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of IL-10 and age on IL-6, IL-1beta, and TNF-alpha responses in mouse skeletal and cardiac muscle to an acute inflammatory insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IL-1β, IL-6, IL-10, and TNFα Single Nucleotide Polymorphisms in Human Influence the Susceptibility to Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of VP3.15 in Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage.[1][2][3] While current therapies primarily focus on modulating the immune response, there is a significant unmet need for treatments that also promote neuroprotection and remyelination, particularly for progressive forms of the disease like primary progressive multiple sclerosis (PPMS).[1][3] VP3.15, a novel small molecule, has emerged as a promising therapeutic candidate due to its unique dual-inhibitor action. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in multiple sclerosis.
This compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β), with IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3β.[4] This dual mechanism of action is thought to synergistically address both the inflammatory and neurodegenerative aspects of MS.[5] Preclinical studies have demonstrated its neuroprotective and anti-inflammatory properties in various models of neurodegenerative diseases.[6]
Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound in multiple sclerosis stems from its simultaneous inhibition of two key enzymes: PDE7 and GSK3β. This dual inhibition is believed to exert both immunomodulatory and neuro-reparative effects.
-
Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE7, this compound increases intracellular cAMP levels, which has been shown to have anti-inflammatory effects and promote oligodendrocyte progenitor cell (OPC) differentiation, a critical step in remyelination.
-
Glycogen Synthase Kinase-3β (GSK3β) Inhibition: GSK3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, apoptosis, and neuronal development. Inhibition of GSK3β has been demonstrated to protect oligodendrocytes from cell death, promote their differentiation and enhance myelination.[7]
The concurrent inhibition of both PDE7 and GSK3β by this compound is hypothesized to create a synergistic effect, leading to a more robust therapeutic outcome than targeting either enzyme alone.[5]
Caption: Signaling pathway of this compound dual inhibition.
Preclinical Efficacy in a Model of Primary Progressive Multiple Sclerosis
The therapeutic potential of this compound has been investigated in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) mouse model, which mimics many aspects of primary progressive multiple sclerosis (PPMS).[1][3]
Improvement in Motor Function
Chronic treatment with this compound demonstrated a significant amelioration of motor deficits in TMEV-infected mice.[1][2]
| Parameter | TMEV-Vehicle | TMEV-VP3.15 | Sham-Vehicle | p-value (TMEV-Vehicle vs. TMEV-VP3.15) |
| Horizontal Activity (HACTV) at 75 dpi | Decreased | Near Sham Levels | Normal | < 0.05 |
| Vertical Activity (VACTV) at 75 dpi | Decreased | Near Sham Levels | Normal | < 0.05 |
| Table 1: Effect of this compound on Motor Function in TMEV-IDD Mice.[1][8] |
Reduction of Neuroinflammation
This compound treatment led to a significant reduction in key markers of neuroinflammation in the spinal cord of TMEV-infected mice.[1][9]
| Marker | TMEV-Vehicle | TMEV-VP3.15 | Sham-Vehicle | p-value (TMEV-Vehicle vs. TMEV-VP3.15) |
| Microglial Activation (Iba-1+ area) | Increased | Similar to Sham | Low | < 0.001 |
| CD4+ T-cell Infiltration | Increased | Significantly Reduced | Not Detected | < 0.01 |
| Table 2: Immunomodulatory Effects of this compound in the Spinal Cord of TMEV-IDD Mice.[8] |
Promotion of Remyelination and Axonal Integrity
A key finding was the significant pro-remyelinating effect of this compound, coupled with the preservation of axonal integrity.[1][3]
| Parameter | TMEV-Vehicle | TMEV-VP3.15 | Sham-Vehicle | p-value (TMEV-Vehicle vs. TMEV-VP3.15) |
| Demyelinated Area (%) | Increased | Significantly Reduced | Low | < 0.05 |
| Myelin Basic Protein (MBP+) Area (%) | Decreased | Significantly Increased | High | < 0.01 |
| Neurofilament Heavy (NFH+) Area (%) | Decreased | Significantly Increased | High | < 0.05 |
| Table 3: Remyelination and Axonal Preservation Effects of this compound in TMEV-IDD Mice.[8][9] |
Enhanced Oligodendrocyte Differentiation
This compound treatment promoted the proliferation and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][8]
| Cell Population | TMEV-Vehicle | TMEV-VP3.15 | Sham-Vehicle | p-value (TMEV-Vehicle vs. TMEV-VP3.15) |
| OPCs (PDGFRα+Olig2+) (%) | Increased | Further Increased | Low | < 0.001 |
| Mature Oligodendrocytes (Olig2+CC1+) (%) | Decreased | Significantly Increased | High | < 0.001 |
| Table 4: Effect of this compound on Oligodendrocyte Lineage Cells in TMEV-IDD Mice.[8] |
Experimental Protocols
TMEV-IDD Mouse Model
-
Animal Model: Susceptible mouse strains are intracerebrally inoculated with the Theiler's murine encephalomyelitis virus (Daniel's strain).[1]
-
Disease Induction: A latency period of 60-70 days is observed before the onset of motor dysfunction.[1]
-
Treatment: this compound (10 mg/kg) or vehicle is administered daily for 15 consecutive days, starting at 60 days post-infection.[1]
Caption: Experimental workflow for the TMEV-IDD mouse model study.
Immunohistochemistry
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde, and spinal cords are dissected and post-fixed.
-
Staining: Cryosections of the spinal cord are subjected to immunohistochemical staining for various markers including:
-
Iba-1 for microglia
-
CD4 for T-lymphocytes
-
Eriochrome cyanine (B1664457) for myelin
-
Myelin Basic Protein (MBP) for myelin
-
Neurofilament Heavy (NFH) for axons
-
PDGFRα and Olig2 for OPCs
-
Olig2 and CC1 for mature oligodendrocytes
-
-
Quantification: Stained areas and cell numbers are quantified using image analysis software.[8]
Motor Function Analysis
-
Apparatus: An activity cage is used to measure horizontal (HACTV) and vertical (VACTV) activity over a 10-minute period.[1]
-
Timepoints: Motor function is assessed at baseline (60 days post-infection) and after the treatment period (75 days post-infection).[1]
Clinical Development and Future Directions
As of late 2025, there is no publicly available information on clinical trials of this compound for multiple sclerosis. The promising preclinical data strongly support its advancement into clinical development. Future research should focus on:
-
Phase I Clinical Trials: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and subsequently in MS patients.
-
Biomarker Development: Identification of relevant biomarkers to monitor the biological effects of this compound in clinical trial participants.
-
Combination Therapies: Investigating the potential of this compound in combination with existing immunomodulatory therapies for MS.
Conclusion
This compound, with its novel dual-inhibitor mechanism of action, represents a promising therapeutic strategy for multiple sclerosis, particularly for progressive forms of the disease. The robust preclinical data from the TMEV-IDD model demonstrate its ability to not only reduce neuroinflammation but also to promote remyelination and preserve axonal integrity, leading to significant functional recovery. These findings provide a strong rationale for the clinical development of this compound as a disease-modifying therapy with the potential to address the unmet need for neuroprotective and restorative treatments in multiple sclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
VP3.15: A Novel Dual Inhibitor Reshaping the Glioblastoma Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive nature and profound immunosuppressive tumor microenvironment (TME). Recent research has illuminated a promising therapeutic avenue in the form of VP3.15, a small molecule dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7). This technical guide synthesizes the current understanding of this compound's mechanism of action within the glioblastoma TME, with a particular focus on its efficacy in PTEN wild-type contexts. It provides a comprehensive overview of the key signaling pathways, detailed experimental protocols from seminal studies, and a quantitative summary of its anti-tumor effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for glioblastoma.
Introduction
Glioblastoma is a devastating brain cancer with a dismal prognosis, largely due to its cellular heterogeneity and its ability to manipulate the surrounding microenvironment to support its growth and evade immune surveillance.[1][2] The TME in GBM is heavily infiltrated by various non-neoplastic cells, including immune cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are often co-opted by the tumor to foster a pro-tumoral and immunosuppressive milieu.[3][4][5][6]
This compound has emerged from drug repurposing screens as a potent anti-tumor agent with a unique dependency on the genetic status of the tumor, specifically the presence of wild-type Phosphatase and Tensin Homolog (PTEN).[1][2] Initially investigated for its neuroprotective and anti-inflammatory properties in the context of multiple sclerosis, this compound's therapeutic potential in oncology is now being actively explored.[1][2][7][8] This guide delves into the preclinical evidence demonstrating how this compound disrupts the supportive network of the GBM TME, offering a novel strategy to counteract this deadly disease.
Mechanism of Action of this compound in Glioblastoma
This compound is an iminothiadiazole derivative that functions as a dual inhibitor of GSK-3β and PDE7.[1] Its anti-cancer activity in glioblastoma is not primarily through direct cytotoxicity but rather by modulating the tumor microenvironment in a PTEN-dependent manner.[1][2]
The Critical Role of PTEN Status
Preclinical studies have consistently shown that the in vivo efficacy of this compound against glioblastoma is restricted to tumors with a wild-type PTEN status.[1][2] While this compound demonstrates anti-proliferative effects in vitro across various GBM cell lines irrespective of their PTEN status, its ability to inhibit tumor growth in orthotopic models is contingent on functional PTEN.[1] This dependency highlights the intricate interplay between the drug's targets and the intrinsic signaling pathways of the cancer cells.
Modulation of the Tumor Microenvironment
The primary mechanism through which this compound exerts its anti-tumor effects in PTEN-wild-type glioblastoma is by remodeling the TME. Specifically, treatment with this compound leads to:
-
Reduction of Myeloid Cell Infiltration: A significant decrease in the number of myeloid cells, particularly pro-tumoral M2 macrophages (CD206+) and total macrophages (CD68+), is observed in the tumor tissue following this compound administration.[1]
-
Inhibition of Angiogenesis: this compound treatment results in a marked reduction in tumor vascularization.[1][2]
By targeting these crucial supportive elements of the TME, this compound effectively curtails the tumor's ability to grow and thrive.
Signaling Pathways Modulated by this compound
The anti-tumor activity of this compound in PTEN-wild-type glioblastoma is mediated by its influence on the GSK-3β and PDE7 signaling pathways, which culminates in the downregulation of Galectin-9 (GAL9).
The this compound-PTEN-GAL9 Axis
In the presence of functional PTEN, the dual inhibition of GSK-3β and PDE7 by this compound leads to a significant reduction in the expression and secretion of GAL9 by glioblastoma cells.[1][2] GAL9 is a key immunomodulatory molecule known to attract and stimulate pro-angiogenic macrophages.[1] By diminishing GAL9 levels, this compound disrupts the recruitment of these pro-tumoral myeloid cells to the tumor site, thereby inhibiting both immunosuppression and angiogenesis.
Caption: Experimental workflow for in vivo evaluation of this compound.
Immunohistochemistry (IHC)
-
Tissue Preparation: At the experimental endpoint, mice are euthanized, and their brains are harvested. The brains are fixed in formalin and embedded in paraffin. Sections of the tumor-containing brain tissue are cut and mounted on slides.
-
Staining: An automated staining system (e.g., BOND RXm) is used for IHC. S[1]lides are incubated with primary antibodies against markers of interest, such as CD68 (macrophages), CD206 (M2 macrophages), and Endomucin (blood vessels). T[1]his is followed by incubation with appropriate secondary antibodies and a detection system.
-
Quantification: The stained slides are digitized using a slide scanner. Image analysis software (e.g., QuPath) is used to quantify the number of positive cells or the stained area.
[1]#### 5.4. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: RNA is extracted from tumor tissue samples using a suitable kit. The concentration and purity of the RNA are determined. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The qRT-PCR is performed using a thermal cycler with specific primers for the genes of interest (e.g., CD206, GAL9) and a reference gene (e.g., Actin).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).
Future Directions and Clinical Implications
The preclinical data on this compound present a compelling case for its further development as a therapeutic agent for glioblastoma. The PTEN-dependent mechanism of action suggests that patient stratification based on the PTEN status of their tumors will be crucial for the clinical success of this drug. F[1]uture research should focus on:
-
Elucidating the precise molecular mechanisms downstream of GSK-3β and PDE7 inhibition that lead to GAL9 downregulation.
-
Investigating the potential of combining this compound with other therapies, such as immune checkpoint inhibitors or anti-angiogenic agents, to achieve synergistic anti-tumor effects. *[1] Conducting early-phase clinical trials in patients with PTEN wild-type glioblastoma to evaluate the safety, tolerability, and preliminary efficacy of this compound.
Conclusion
This compound represents a promising and innovative approach to treating glioblastoma by targeting the supportive tumor microenvironment. Its unique PTEN-dependent mechanism, which involves the disruption of pro-tumoral macrophage recruitment via the downregulation of GAL9, distinguishes it from conventional cytotoxic therapies. The detailed preclinical data and experimental protocols outlined in this guide provide a solid foundation for the continued investigation and clinical translation of this compound as a novel therapeutic strategy for patients with PTEN wild-type glioblastoma.
References
- 1. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. kumarlab.berkeley.edu [kumarlab.berkeley.edu]
- 6. nhsjs.com [nhsjs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
VP3.15 for Germinal Matrix-Intraventricular Hemorrhage: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Germinal matrix-intraventricular hemorrhage (GM-IVH) is a significant cause of brain injury in premature infants, often leading to long-term neurological deficits. Currently, there are no effective treatments. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of VP3.15, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β), in a mouse model of GM-IVH. This document details the experimental methodologies, presents quantitative data from key studies, and illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects.
Introduction to this compound and Germinal Matrix-Intraventricular Hemorrhage
Germinal matrix-intraventricular hemorrhage (GM-IVH) is a common and devastating condition in preterm newborns, characterized by bleeding into the germinal matrix, a highly vascularized region in the developing brain, with subsequent rupture into the ventricular system.[[“]][2] This can lead to a cascade of secondary injuries, including neuroinflammation, neuronal cell death, and impaired neurogenesis, resulting in lifelong neurodevelopmental disabilities such as cerebral palsy and cognitive impairments.[[“]][2][3]
This compound is a small heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family.[[“]][2] It functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[[“]][2] Both PDE7 and GSK-3β are implicated in inflammatory and neurodegenerative processes. By inhibiting these two enzymes, this compound has been shown to reduce neuroinflammation and neuronal loss in various models of neurological disorders.[2][4][5] Preclinical studies in a mouse model of GM-IVH have demonstrated that this compound can ameliorate hemorrhage, reduce microglial activation, prevent brain atrophy, and promote neurogenesis, ultimately leading to improved cognitive outcomes.[[“]][2][4]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in GM-IVH are attributed to its dual inhibition of PDE7 and GSK-3β, which modulates key signaling pathways involved in neuroinflammation and neurogenesis.
Anti-Neuroinflammatory Pathway
Inhibition of PDE7 by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can suppress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). GSK-3β inhibition also contributes to the down-regulation of NF-κB activity. NF-κB is a key regulator of microglial activation and the production of pro-inflammatory cytokines. By suppressing NF-κB, this compound reduces the neuroinflammatory response following GM-IVH.
Pro-Neurogenesis Pathway
The inhibition of GSK-3β by this compound is a key driver of its pro-neurogenic effects. GSK-3β is a negative regulator of the Wnt/β-catenin signaling pathway. When GSK-3β is inhibited, β-catenin is no longer targeted for degradation and can translocate to the nucleus, where it activates the transcription of genes involved in neural stem cell proliferation and differentiation. Additionally, the increase in cAMP and subsequent activation of CREB due to PDE7 inhibition also promotes the expression of genes that support neurogenesis.
Preclinical Efficacy Data
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of this compound in a collagenase-induced mouse model of GM-IVH. The study assessed outcomes at two time points: postnatal day 14 (P14), representing the short-term, and postnatal day 110 (P110), representing the long-term. The experimental groups were: Control, Control + this compound, Collagenase (Col), and Collagenase + this compound (Col + this compound).
Table 1: Effect of this compound on Hemorrhage and Neuroinflammation
| Parameter | Brain Region | Time Point | Control | Control + this compound | Col | Col + this compound |
| Hemorrhage Burden (% Area) | Cortex | P14 | ~0.1 | ~0.1 | ~1.2 | ~0.4 |
| P110 | ~0.1 | ~0.1 | ~0.8 | ~0.1 | ||
| Hippocampus | P14 | ~0.2 | ~0.2 | ~0.8 | ~0.3 | |
| Striatum | P14 | ~0.2 | ~0.2 | ~1.0 | ~0.4 | |
| Microglial Burden (% Iba1+ Area) | Cortex | P14 | ~1.0 | ~1.0 | ~2.5 | ~1.2 |
| P110 | ~1.0 | ~1.0 | ~3.0 | ~1.5 | ||
| Hippocampus | P14 | ~1.2 | ~1.2 | ~2.8 | ~1.5 | |
| SVZ | P14 | ~1.5 | ~1.5 | ~3.5 | ~2.0 |
Data are approximated from graphical representations in Atienza-Navarro et al., 2024.[[“]]
Table 2: Effect of this compound on Brain Atrophy and Neuronal Loss
| Parameter | Measurement | Time Point | Control | Control + this compound | Col | Col + this compound |
| Brain Weight (g) | - | P14 | ~0.45 | ~0.45 | ~0.35 | ~0.40 |
| P110 | ~0.55 | ~0.55 | ~0.40 | ~0.48 | ||
| Ventricular Size (mm²) | - | P14 | ~0.2 | ~0.2 | ~0.5 | ~0.3 |
| P110 | ~0.2 | ~0.2 | ~0.8 | ~0.4 | ||
| Neuronal Population (NeuN/DAPI ratio) | Cortex | P14 | ~0.8 | ~0.8 | ~0.6 | ~0.75 |
| SVZ | P14 | ~0.7 | ~0.7 | ~0.4 | ~0.65 | |
| Hippocampus | P110 | ~0.8 | ~0.8 | ~0.6 | ~0.75 |
Data are approximated from graphical representations in Atienza-Navarro et al., 2024.[[“]]
Table 3: Effect of this compound on Neurogenesis
| Parameter | Brain Region | Time Point | Control | Control + this compound | Col | Col + this compound |
| Proliferation (BrdU+ cells) | SVZ | P14 | ~200 | ~200 | ~100 | ~180 |
| DG | P110 | ~150 | ~150 | ~80 | ~130 | |
| Neurogenesis (DCX+ area) | SVZ | P14 | ~1.0 | ~1.0 | ~0.5 | ~0.8 |
| DG | P14 | ~250 | ~250 | ~100 | ~230 |
Data are approximated from graphical representations in Atienza-Navarro et al., 2024.[[“]]
Table 4: Effect of this compound on Cognitive Function
| Parameter | Measurement | Day | Control | Col | Col + this compound |
| Morris Water Maze | Escape Latency (s) | Day 1 | ~40 | ~55 | ~50 |
| Day 4 | ~15 | ~35 | ~25 | ||
| Time in Target Quadrant (%) | Probe | ~35 | ~20 | ~30 | |
| Episodic Memory | Discrimination Index | - | ~0.4 | ~0.1 | ~0.3 |
Data are approximated from graphical representations in Atienza-Navarro et al., 2024.[[“]]
Experimental Protocols
Collagenase-Induced Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Mouse Model
This protocol describes the induction of GM-IVH in postnatal day 7 (P7) mouse pups, which mimics many aspects of the human condition.
Procedure:
-
Anesthesia: P7 CD1 mouse pups are anesthetized using isoflurane.
-
Stereotaxic Surgery: Pups are placed in a stereotaxic frame. A burr hole is drilled over the right cerebral hemisphere.
-
Injection: A Hamilton syringe is used to unilaterally inject collagenase type VII into the lateral ventricle. Control animals receive a saline injection.
-
This compound Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) daily, starting shortly after the induction of hemorrhage.
-
Post-operative Care: Pups are allowed to recover on a heating pad before being returned to their dam.
-
Tissue Collection and Analysis: Animals are euthanized at P14 or P110. Brains are collected for histological and immunohistochemical analysis.
Immunohistochemistry
Procedure for Iba1 (Microglia) and NeuN (Neurons) Staining:
-
Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Antigen Retrieval: Sections are treated with a retrieval solution (e.g., citrate (B86180) buffer) at an elevated temperature.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against Iba1 (for microglia) or NeuN (for mature neurons).
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Sections are counterstained with DAPI to visualize cell nuclei and mounted with an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a fluorescence microscope. Quantification of Iba1-positive area (microglial burden) and NeuN/DAPI ratio (neuronal population) is performed using image analysis software like ImageJ.
Assessment of Neurogenesis (BrdU Labeling)
Procedure:
-
BrdU Administration: To label proliferating cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that is incorporated into the DNA of dividing cells.
-
Tissue Processing: Brains are collected at specified time points after BrdU injection and processed for immunohistochemistry as described above.
-
DNA Denaturation: Prior to antibody incubation, sections are treated with hydrochloric acid to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Sections are incubated with an anti-BrdU primary antibody, followed by a fluorescent secondary antibody. Co-staining with a marker for immature neurons, such as Doublecortin (DCX), can be performed to assess neuronal differentiation.
-
Quantification: The number of BrdU-positive cells and DCX-positive cells is counted in specific neurogenic niches like the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.
Cognitive Assessment (Morris Water Maze)
Procedure:
-
Apparatus: A circular pool is filled with opaque water. A hidden escape platform is submerged in one of the quadrants.
-
Acquisition Phase: Mice are subjected to several trials per day for multiple days. In each trial, the mouse is placed in the water at a different starting position and must use spatial cues in the room to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Conclusion
The preclinical data presented in this technical guide strongly support the therapeutic potential of this compound for the treatment of GM-IVH. Through its dual inhibition of PDE7 and GSK-3β, this compound effectively mitigates the key pathological features of this condition, including neuroinflammation, brain atrophy, and impaired neurogenesis. The significant improvement in cognitive function observed in the GM-IVH mouse model suggests that this compound could be a promising candidate for further drug development to address the unmet medical need for treatments for this devastating neonatal brain injury. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]
- 3. The Wnt /β-catenin signaling pathway in the adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
VP3.15: A Technical Whitepaper on the Discovery and Development of a Novel Dual GSK-3β/PDE7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VP3.15 is a preclinical, CNS-penetrant small molecule belonging to the 5-imino-1,2,4-thiadiazole class of compounds. It functions as a potent dual inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7). This dual mechanism of action positions this compound as a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation and neurodegeneration. By simultaneously modulating two key signaling pathways, this compound has demonstrated significant neuroprotective, anti-inflammatory, and pro-remyelinating effects in various preclinical models. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols related to the development of this compound.
Introduction: The Rationale for Dual GSK-3β and PDE7 Inhibition
Neurodegenerative diseases such as Multiple Sclerosis (MS), Retinitis Pigmentosa, and Glioblastoma present complex pathologies involving multifaceted processes like chronic inflammation, neuronal loss, and demyelination.[1][2][3] Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including tau phosphorylation, apoptosis, and the inflammatory response.[4] Its overactivity is a known contributor to the pathology of several neurodegenerative conditions.[5]
Concurrently, the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway plays a crucial role in regulating inflammation and promoting cell survival. Phosphodiesterase 7 (PDE7) is a key enzyme responsible for the hydrolysis of cAMP, thereby downregulating its protective signaling.[6] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates anti-inflammatory and neuroprotective pathways.[6][7]
The simultaneous inhibition of both GSK-3β and PDE7 offers a synergistic therapeutic strategy. This dual-action approach aims to both suppress detrimental inflammatory and apoptotic signals mediated by GSK-3β and enhance protective and regenerative pathways via cAMP elevation.[3][7] this compound was developed to embody this therapeutic hypothesis in a single molecule.
Discovery and Development
This compound was discovered and developed by the research group of Dr. Ana Martinez at the Consejo Superior de Investigaciones Científicas (CSIC), Spain.[7][8][9] The development emerged from a focused effort to design novel inhibitors for GSK-3β.[7] The 5-imino-1,2,4-thiadiazole scaffold was identified as a promising chemical starting point. Subsequent optimization led to the identification of compounds with dual inhibitory activity against both GSK-3β and PDE7, culminating in the selection of this compound as a lead candidate due to its potent, orally bioavailable, and CNS-penetrant properties.[10]
Mechanism of Action
This compound exerts its therapeutic effects by concurrently inhibiting two distinct enzymes:
-
GSK-3β Inhibition: this compound acts as a potent inhibitor of GSK-3β. By blocking the activity of this kinase, it can prevent the hyperphosphorylation of tau proteins (a hallmark of Alzheimer's disease and other tauopathies), reduce the production of pro-inflammatory cytokines, and promote neuronal survival.[1][4]
-
PDE7 Inhibition: this compound inhibits the PDE7 enzyme, preventing the breakdown of cAMP. The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade is critical for promoting the differentiation of oligodendrocyte precursors (essential for remyelination), reducing inflammation, and enhancing neuronal repair mechanisms.[2][3][7]
The synergistic action of these two mechanisms is believed to be responsible for the robust neuroprotective and anti-inflammatory effects observed in preclinical studies.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| PDE7 | 1.59 | Enzymatic Assay | [10] |
| GSK-3β | 0.88 | Kinase Assay |[10] |
Table 2: In Vivo Efficacy in a Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Improvement | p-value | Reference |
|---|---|---|---|---|---|
| Horizontal Activity (Day 75) | 1800 ± 200 | 2800 ± 300 | ~55% | < 0.05 | [10] |
| Vertical Activity (Day 75) | 400 ± 50 | 800 ± 100 | 100% | < 0.01 | [10] |
| Demyelinated Area (%) | 12.5 ± 1.5 | 5.0 ± 1.0 | 60% | < 0.01 | [7] |
| CD4+ T-cell Infiltration | High | Significantly Reduced | - | < 0.001 |[7] |
Table 3: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome | p-value | Reference |
|---|---|---|---|---|---|
| Clinical Score (Peak) | 3.5 ± 0.3 | 2.0 ± 0.4 | Ameliorated Disease Course | < 0.05 | [11] |
| Lymphocyte Proliferation | High | Inhibited | Dose-dependent Inhibition | - | [9] |
| TNF-α Secretion | High | Inhibited | Dose-dependent Inhibition | - |[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent the types of protocols used to characterize this compound.
GSK-3β Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a luminescence-based kinase assay, such as the Kinase-Glo® Max assay, to measure ATP consumption.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Dilute GSK-3β enzyme and its specific substrate peptide to desired concentrations in 1x Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration should be ≤1%.
-
Prepare an ATP solution at a concentration near the Km for GSK-3β.
-
-
Assay Procedure :
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the wells of a 96-well plate.
-
Add 20 µL of the GSK-3β enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection :
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
PDE7 Enzymatic Inhibition Assay (Representative Protocol)
This protocol describes a fluorescence polarization (FP) assay, a common method for measuring PDE activity.
-
Reagent Preparation :
-
Dilute recombinant human PDE7 enzyme in PDE Assay Buffer.
-
Prepare a fluorescein-labeled cAMP substrate (cAMP-FAM) solution.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in PDE Assay Buffer.
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of the diluted this compound or vehicle control to the wells.
-
Add 10 µL of the diluted PDE7 enzyme solution to all wells except for the "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the cAMP-FAM substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Stop the reaction by adding a phosphate-binding agent that binds to the hydrolyzed FAM-AMP product. This binding results in a large complex with high fluorescence polarization.
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis :
-
The FP signal is directly proportional to PDE7 activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log-concentration of the inhibitor.
-
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
This animal model mimics the chronic progressive form of multiple sclerosis.[7][12]
-
Animal Strain : Susceptible mouse strains, such as SJL/J mice, are used.
-
Virus Inoculation :
-
Mice are anesthetized.
-
A stock of the Daniel's (DA) strain of TMEV is diluted in sterile saline.
-
Mice are intracerebrally inoculated with approximately 2 x 10^6 plaque-forming units (PFU) of the virus in a volume of 30 µL.
-
-
Treatment Protocol :
-
This compound treatment is typically initiated at the chronic phase of the disease (e.g., 60 days post-infection).
-
This compound is administered daily (e.g., at 10 mg/kg) via intraperitoneal (i.p.) injection for a defined period (e.g., 15 consecutive days).[10]
-
A control group receives vehicle injections on the same schedule.
-
-
Efficacy Assessment :
-
Motor Function : Assessed using an activity cage to measure horizontal and vertical movements, or using a rotarod test. Measurements are taken before and after the treatment period.[10]
-
Histopathology : At the end of the study, mice are euthanized, and spinal cords are collected. Tissues are processed for histology to assess the extent of demyelination (e.g., using Eriochrome cyanine (B1664457) staining), axonal damage (e.g., neurofilament staining), and immune cell infiltration (e.g., immunohistochemistry for CD4+ T-cells and Iba-1 for microglia/macrophages).[7]
-
-
Data Analysis :
-
Statistical comparisons of motor function scores and quantitative histology are made between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram outlines a typical preclinical development workflow for a compound like this compound.
Conclusion and Future Directions
This compound has demonstrated a compelling preclinical profile as a dual inhibitor of GSK-3β and PDE7. Its ability to modulate both neuroinflammatory and neurodegenerative pathways provides a strong rationale for its continued development for complex neurological diseases. The robust efficacy shown in models of multiple sclerosis highlights its potential as a disease-modifying therapy with both anti-inflammatory and pro-remyelinating properties.
Future development should focus on comprehensive IND-enabling toxicology studies, further exploration of its therapeutic potential in other neurodegenerative disorders, and the identification of relevant biomarkers to track its activity in clinical settings. The data presented in this whitepaper supports the advancement of this compound into the next stages of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 inhibitors: a ray of hope for the treatment of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New allosteric inhibitors for GSK-3 identified for treatment of chronic diseases | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 7. Lessons learnt from glycogen synthase kinase 3 inhibitors development for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US10208043B2 - Methods for inhibiting fascin - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to VP3.15: A Dual Inhibitor of PDE7 and GSK-3β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of VP3.15, a novel dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β). This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, immunology, and drug development, with a particular focus on its potential therapeutic applications in neuroinflammatory and demyelinating diseases such as multiple sclerosis.
Chemical Structure and Physicochemical Properties
This compound is a small molecule belonging to the 5-imino-1,2,4-thiadiazole class of heterocyclic compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine dihydrobromide | |
| Synonyms | VP-3.15, VP315 | |
| Chemical Formula | C₂₀H₂₄Br₂N₄OS | |
| Molecular Weight | 528.31 g/mol | |
| CAS Number | 1281681-33-1 (dihydrobromide salt) | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| SMILES | C1COCCN1CCN=C2N(C(=N2)C3=CC=CC=C3)SC4=CC=CC=C4.Br.Br | |
| InChI Key | BZAXQAYBKNCRQJ-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound exhibits a unique dual-inhibitory activity against two key enzymes involved in distinct but interconnected signaling pathways: phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).
Inhibition of Phosphodiesterase 7 (PDE7)
This compound is a potent inhibitor of PDE7, an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and myelination.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
This compound also potently inhibits GSK-3β, a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation and apoptosis. GSK-3β is a key component of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for transcription factors of the TCF/LEF family, leading to the expression of genes that promote cell survival and differentiation, including that of oligodendrocytes.
The dual inhibition of PDE7 and GSK-3β by this compound is believed to have synergistic effects, concurrently suppressing neuroinflammation and promoting remyelination, making it a promising therapeutic candidate for diseases like multiple sclerosis.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the neuroprotective, anti-inflammatory, and pro-remyelinating effects of this compound. In vitro, it has been shown to increase intracellular cAMP levels and downregulate the expression of pro-inflammatory cytokines. In vivo, in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, administration of this compound has been shown to ameliorate clinical symptoms, reduce central nervous system (CNS) inflammation and demyelination, and promote the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes.
Pharmacological Properties
| Parameter | Value |
| IC₅₀ for PDE7 | 1.59 µM |
| IC₅₀ for GSK-3β | 0.88 µM |
| Bioavailability | Orally bioavailable |
| CNS Penetrance | CNS penetrant |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of the 5-imino-1,2,4-thiadiazole core generally involves the cyclization of a substituted thiourea (B124793) derivative. For this compound, this would likely involve the reaction of a precursor containing the N-(2-Morpholinoethyl) group with a reagent that provides the diphenyl-thiadiazole backbone. Researchers interested in synthesizing this compound should refer to the broader literature on the synthesis of 5-imino-1,2,4-thiadiazole derivatives for general methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
PDE7 and GSK-3β Enzymatic Assays (General Protocols)
4.1.1. PDE7A Enzymatic Assay (Fluorescence Polarization-Based)
This assay measures the hydrolysis of a fluorescently labeled cAMP substrate by recombinant PDE7A.
-
Materials:
-
Recombinant human PDE7A enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
384-well low-volume black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant PDE7A enzyme (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of FAM-cAMP substrate (final concentration ~50 nM).
-
Incubate for 60 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
-
4.1.2. GSK-3β Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by GSK-3β.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a mixture containing the GSK-3β substrate peptide (final concentration ~0.2 mg/mL) and ATP (final concentration ~25 µM) to each well.
-
Initiate the reaction by adding 5 µL of recombinant GSK-3β enzyme (final concentration ~1 ng/µL).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
-
In Vivo Efficacy: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6J mice and subsequent treatment with this compound.
-
Animals:
-
Female C57BL/6J mice, 8-10 weeks old.
-
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.
-
On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
-
-
Treatment:
-
Begin treatment with this compound (10 mg/kg, administered orally or intraperitoneally) daily, starting from the onset of clinical signs (typically around day 10-12 post-immunization). A vehicle control group should be included.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
-
Endpoint Analysis (at a predetermined time point, e.g., day 21 post-immunization):
-
Histopathology: Perfuse mice with 4% paraformaldehyde, dissect the spinal cords, and process for histology. Stain sections with Luxol Fast Blue and Hematoxylin & Eosin (H&E) to assess demyelination and inflammation, respectively.
-
Immunohistochemistry: Stain spinal cord sections for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and myelin proteins (e.g., MBP).
-
Lymphocyte Proliferation Assay and Cytokine Analysis: Isolate splenocytes and re-stimulate them in vitro with MOG₃₅₋₅₅ peptide. Measure proliferation using a [³H]-thymidine incorporation assay and quantify cytokine (e.g., TNF-α, IFN-γ, IL-17) levels in the culture supernatants by ELISA.
-
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
-
Materials:
-
Single-cell suspension of splenocytes from EAE mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MOG₃₅₋₅₅ peptide
-
[³H]-thymidine (1 µCi/well)
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Plate splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Stimulate the cells with MOG₃₅₋₅₅ peptide (10 µg/mL) for 72 hours at 37°C in a 5% CO₂ incubator. Include unstimulated controls.
-
During the last 18 hours of incubation, pulse the cells with 1 µCi/well of [³H]-thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
TNF-α ELISA
-
Materials:
-
Supernatants from MOG-stimulated splenocyte cultures
-
Mouse TNF-α ELISA kit (e.g., from R&D Systems, eBioscience)
-
96-well ELISA plates
-
Plate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Signaling Pathways and Logical Relationships
The dual inhibitory action of this compound modulates two critical signaling pathways, leading to its therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: this compound inhibits PDE7, increasing cAMP and activating the PKA/CREB pathway.
Caption: this compound inhibits GSK-3β, stabilizing β-catenin to promote gene expression.
Caption: Experimental workflow for evaluating this compound efficacy in the EAE mouse model.
Conclusion
This compound is a promising preclinical candidate with a novel dual mechanism of action that targets both neuroinflammation and demyelination. Its ability to modulate the cAMP/PKA/CREB and GSK-3β/β-catenin signaling pathways provides a strong rationale for its further development as a potential therapeutic for multiple sclerosis and other neurodegenerative disorders with an inflammatory component. This technical guide provides a foundational understanding of this compound and detailed protocols to aid in its continued investigation.
Preclinical Profile of VP3.15: A Dual PDE7-GSK3β Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VP3.15 is a novel small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β). Preclinical research has identified this compound as a promising therapeutic candidate for neurodegenerative diseases and cancer, primarily through its combined anti-inflammatory, immunomodulatory, and pro-myelinating properties. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Core Mechanism of Action
This compound exerts its therapeutic effects by simultaneously targeting two key enzymes:
-
Phosphodiesterase 7 (PDE7): Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn initiates a signaling cascade involving the phosphorylation of cAMP response element-binding protein (CREB) and the activation of the ERK pathway. This pathway is crucial for promoting the differentiation and survival of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system.
-
Glycogen Synthase Kinase-3β (GSK3β): Inhibition of GSK3β, a serine/threonine kinase, modulates various cellular processes, including inflammation and apoptosis. By inhibiting GSK3β, this compound can suppress the production of pro-inflammatory cytokines and reduce neuroinflammation.
The dual inhibition of both PDE7 and GSK3β by this compound results in a synergistic effect, targeting both the neurodegenerative and inflammatory aspects of diseases like multiple sclerosis.[1][2][3][4][5]
Preclinical Studies in Multiple Sclerosis Models
This compound has been extensively studied in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics the progressive course of primary progressive multiple sclerosis (PPMS).[1][6]
Experimental Protocols
TMEV-IDD Animal Model:
-
Animals: Susceptible mouse strains (e.g., SJL/J) are intracerebrally inoculated with the Daniel strain of Theiler's virus.[1][7]
-
Disease Induction: A latent period of 60-70 days is observed post-inoculation, after which motor deficits become apparent.[1]
-
This compound Treatment: this compound is administered, typically via intraperitoneal injection, at a dose of 10 mg/kg for a defined period, such as 15 consecutive days, starting after the onset of symptoms.[2]
Motor Function Analysis:
-
Motor function is assessed using an activity cage to measure both horizontal (HACTV) and vertical (VACTV) activity over a 10-minute period.[2]
Immunohistochemistry of Spinal Cord Tissue:
-
Tissue Preparation: Mice are perfused with 4% paraformaldehyde, and spinal cords are dissected and post-fixed.[8] Frozen sections (e.g., 50 µm) are prepared for staining.[9][10]
-
Blocking: Sections are incubated in a blocking buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Sections are incubated with primary antibodies targeting specific cell markers. Examples include:
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for visualization.
-
Imaging and Quantification: Stained sections are imaged using a confocal microscope. Quantification of cell numbers and stained areas is performed using image analysis software.
Quantitative Data Summary
| Parameter | Experimental Group | Result | Statistical Significance |
| Motor Function | TMEV-Vehicle vs. TMEV-VP3.15 (10 mg/kg) | Significant improvement in horizontal and vertical activity with this compound treatment.[2] | p < 0.05 to p < 0.01 |
| Microglial Activation (Iba-1+ staining) | TMEV-Vehicle vs. TMEV-VP3.15 | Significant reduction in Iba-1 positive area in the spinal cord of this compound treated mice.[1] | p < 0.001 |
| T-cell Infiltration (CD4+ cells) | TMEV-Vehicle vs. TMEV-VP3.15 | Significant decrease in the number of CD4+ T-cells in the spinal cord of this compound treated mice. | p < 0.001 |
| Oligodendrocyte Differentiation | TMEV-Vehicle vs. TMEV-VP3.15 | No significant change in PDGFRα+ precursor cells, but a significant increase in CC1+ mature oligodendrocytes.[1][12][13] | p < 0.001 |
| Myelination (MBP+ and NFH+ area) | TMEV-Vehicle vs. TMEV-VP3.15 | Significant increase in the percentage of both MBP+ and NFH+ area in this compound-treated mice.[2] | p < 0.05 to p < 0.001 |
Preclinical Studies in Glioblastoma
This compound has shown anti-tumor efficacy in preclinical models of glioblastoma (GBM), with its effectiveness being dependent on the tumor's genetic background, specifically the status of the tumor suppressor gene PTEN.[14][15]
Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: Human or mouse glioblastoma cells are seeded in 96-well plates (e.g., 5000 cells/well).[14]
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound.[14]
-
Viability Measurement: Cell viability is assessed after 72 hours of treatment using a metabolic indicator dye such as Alamar Blue or an MTT assay.[14][16] Absorbance is measured spectrophotometrically.[14]
Key Findings
-
This compound demonstrated a significant decrease in the viability of various glioblastoma cell lines in vitro.[14]
-
The in vivo anti-tumor effect of this compound was observed to be most potent in glioblastoma models with wild-type PTEN.[14][15]
-
Mechanistic studies suggest that in the presence of wild-type PTEN, this compound reduces the production of Galectin-9 (Gal9), a key molecule involved in recruiting pro-tumoral macrophages, thereby altering the tumor microenvironment.[14]
Signaling Pathways and Visualizations
The dual inhibitory action of this compound on PDE7 and GSK3β triggers distinct but interconnected signaling pathways that contribute to its therapeutic effects in different disease contexts.
Caption: this compound Signaling in Multiple Sclerosis Models.
Caption: this compound Signaling in PTEN Wild-Type Glioblastoma.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a dual inhibitor of PDE7 and GSK3β. In models of multiple sclerosis, this compound demonstrates a unique combination of anti-inflammatory, immunomodulatory, and pro-remyelinating effects, leading to improved motor function and preservation of axonal integrity. In glioblastoma, this compound shows promise as an anti-cancer agent, particularly in tumors with a wild-type PTEN status, by modulating the tumor microenvironment. Further investigation into the clinical translation of this compound for these debilitating diseases is warranted.
References
- 1. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between Phosphodiesterase 7 and Glycogen Synthase Kinase-3: Two Relevant Therapeutic Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three immune-mediated disease models induced by Theiler’s virus: Multiple sclerosis, seizures and myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. m.youtube.com [m.youtube.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
VP3.15 Target Validation in Neurodegenerative Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VP3.15, a novel small molecule, has emerged as a promising therapeutic candidate for neurodegenerative diseases. It functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β), two key enzymes implicated in the pathological processes of neuroinflammation and neurodegeneration. Preclinical studies have demonstrated the potential of this compound to ameliorate disease progression in models of multiple sclerosis and perinatal brain injury. This technical guide provides a comprehensive overview of the target validation for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Introduction to this compound
This compound is a heterocyclic small molecule belonging to the 5-imino-1,2,4-thiadiazole family.[1] Its dual inhibitory action on PDE7 and GSK3β provides a multi-faceted approach to treating neurodegenerative diseases by concurrently tackling neuroinflammation and promoting neuroreparative processes.[1][2] The inhibition of PDE7 increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects, while the inhibition of GSK3β is known to promote neuronal survival and differentiation.[1][3] Preclinical evidence for this compound's efficacy has been primarily established in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model of progressive multiple sclerosis and a model of germinal matrix-intraventricular hemorrhage (GM-IVH) in preterm newborns.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in the TMEV-IDD Mouse Model of Multiple Sclerosis
| Parameter Assessed | Model/Treatment Group | Result | Significance | Reference |
| Motor Function | ||||
| Horizontal Activity | TMEV-Vehicle vs. TMEV-VP3.15 (10 mg/kg) | Significant improvement in motor function | p < 0.05 | [4] |
| Vertical Activity | TMEV-Vehicle vs. TMEV-VP3.15 (10 mg/kg) | Significant improvement in motor function | p < 0.01 | [4] |
| Neuroinflammation | ||||
| Microglial Activation (Iba-1+ stained area) | TMEV-Vehicle vs. TMEV-VP3.15 | Significant reduction in microglial activation | p < 0.001 | [1] |
| CD4+ T-cell Infiltration | TMEV-Vehicle vs. TMEV-VP3.15 | Significant decrease in T-cell infiltration | p < 0.001 | [1] |
| Remyelination & Axonal Integrity | ||||
| Demyelinated Area | TMEV-Vehicle vs. TMEV-VP3.15 | Significant reduction in demyelinated area | Not specified | [4] |
| Myelin Basic Protein (MBP) Loss | TMEV-Vehicle vs. TMEV-VP3.15 | Significantly counteracted myelin loss | Not specified | [1] |
| Neurofilament Heavy (NFH) Stained Area | TMEV-Vehicle vs. TMEV-VP3.15 | Recovery to levels observed in sham mice | Not specified | [1] |
| Oligodendrocyte Precursor Cells (PDGFRα+Olig2+) | TMEV-Vehicle vs. TMEV-VP3.15 | No significant change in precursor cell number | Not specified | [7] |
| Mature Oligodendrocytes (Olig2+CC1+) | TMEV-Vehicle vs. TMEV-VP3.15 | Significant increase in mature oligodendrocytes | p < 0.001 | [7] |
Table 2: Efficacy of this compound in a Mouse Model of Germinal Matrix-Intraventricular Hemorrhage (GM-IVH)
| Parameter Assessed | Brain Region | Timepoint | Result | Reference |
| Hemorrhage Reduction | Cortex | P14 & P110 | Effective reduction at P14 and complete reversal at P110 | [6] |
| Hippocampus | P14 | Reduced hemorrhage burden | [6] | |
| Microglial Burden (Iba1+ cells) | Cortex | Short-term | Alleviated the inflammatory process | [6] |
| Hippocampus | P14 | Reduced presence of Iba1+ cells | [6] | |
| Neuronal and Myelin Loss | Not specified | Not specified | Limited tau hyperphosphorylation and neuronal and myelin basic protein loss | [5] |
| Cognitive Function | Not specified | Not specified | Improved cognition after the insult | [5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical validation of this compound. These are not exhaustive, step-by-step protocols but are based on the descriptions provided in the cited literature.
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
This model is used to mimic primary progressive multiple sclerosis.[4]
-
Animals: Susceptible mouse strains (e.g., SJL/J) are used.[8]
-
Induction: Mice are intracerebrally inoculated with the TMEV.[9] This leads to a persistent CNS infection resulting in chronic inflammation, demyelination, and axonal damage.[10]
-
Treatment: this compound (e.g., 10 mg/kg) or a vehicle is administered, typically after the onset of motor deficits (around 60-70 days post-infection), for a specified duration (e.g., 15 consecutive days).[4]
-
Assessments: Motor function is evaluated using an activity cage to measure horizontal and vertical movements.[4] Spinal cord tissue is collected for immunohistochemical analysis of neuroinflammation and demyelination markers.[1]
Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) Model
This model replicates a common and severe complication in preterm newborns.[6]
-
Induction: The specific method of inducing GM-IVH in the mouse model is not detailed in the provided search results.
-
Treatment: this compound is administered to the model animals.[5]
-
Assessments: Brain tissue is analyzed at different time points (e.g., P14 and P110) for the presence of hemorrhages, microglial activation (Iba1+ staining), brain atrophy, ventricle enlargement, tau hyperphosphorylation, and neuronal and myelin basic protein loss.[5][6] Cognitive function is also assessed.[5]
Immunohistochemistry
-
Tissue Preparation: Animals are euthanized, and the spinal cord or brain is dissected and fixed (e.g., in paraformaldehyde), followed by cryoprotection and sectioning.
-
Staining: Tissue sections are incubated with primary antibodies against specific markers, such as Iba-1 for microglia, CD4 for T-lymphocytes, Myelin Basic Protein (MBP) for myelin, Neurofilament Heavy (NFH) for axons, and PDGFRα, Olig2, and CC1 for oligodendrocyte lineage cells.[1][7]
-
Visualization: Sections are then incubated with fluorescently labeled secondary antibodies and counterstained (e.g., with Hoechst for nuclei).
-
Analysis: Images are captured using a fluorescence microscope, and the stained areas or cell numbers are quantified using image analysis software.[11]
Motor Function Analysis
-
Apparatus: An activity cage equipped with infrared beams to detect movement is used.[4]
-
Procedure: Mice are placed in the activity cage, and their horizontal and vertical movements are recorded for a defined period (e.g., 10 minutes).[4]
-
Data Analysis: The data on horizontal and vertical activity are collected and statistically analyzed to compare between treatment groups.[4]
Visualizations
Signaling Pathways and Mechanisms
References
- 1. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycogen Synthase Kinase-3β Inhibitor this compound Ameliorates Neurogenesis, Neuronal Loss and Cognitive Impairment in a Model of Germinal Matrix-intraventricular Hemorrhage of the Preterm Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excessive Innate Immunity Steers Pathogenic Adaptive Immunity in the Development of Theiler’s Virus-Induced Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of Theiler’s murine encephalomyelitis virus in treatment of multiple sclerosis [frontiersin.org]
- 10. Frontiers | Theiler’s virus-induced demyelinating disease as an infectious model of progressive multiple sclerosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VP3.15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, cell-permeable, dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3 (GSK-3).[1] This small molecule has garnered significant interest in neuroscience and oncology research due to its neuroprotective, anti-inflammatory, pro-remyelinating, and anti-cancer properties.[1][2][3] this compound acts by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) through the inhibition of PDE7 and by modulating a wide range of cellular processes through the inhibition of GSK-3. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its biological activity.
| Property | Value | Source |
| Target(s) | PDE7 and GSK-3 | [1] |
| IC50 | PDE7: 1.59 µM, GSK-3: 0.88 µM | N/A |
| Form | Typically supplied as a solid | N/A |
| Solubility | Soluble in DMSO (e.g., 10 mM) | N/A |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | N/A |
Mechanism of Action: Dual Inhibition of PDE7 and GSK-3
This compound exerts its biological effects through the simultaneous inhibition of two key enzymes, PDE7 and GSK-3.
-
PDE7 Inhibition: PDE7 is an enzyme that specifically hydrolyzes cAMP. By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Increased cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA).
-
GSK-3 Inhibition: GSK-3 is a constitutively active serine/threonine kinase that plays a critical role in a multitude of signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3 by this compound prevents the phosphorylation of its numerous downstream targets, thereby modulating processes such as gene transcription, cell proliferation, and differentiation.
The dual-inhibitory nature of this compound may lead to synergistic effects. For instance, the PKA activation resulting from PDE7 inhibition can lead to the inhibitory phosphorylation of GSK-3 at Serine 9, further enhancing the GSK-3-inhibitory effect of this compound.[4]
Caption: this compound dual-inhibition signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration in all experiments.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Applications:
-
Assessing the anti-proliferative effects on cancer cells (e.g., glioblastoma).[5]
-
Evaluating potential cytotoxicity in non-cancerous cell lines.
-
Determining the optimal non-toxic concentration range for subsequent functional assays.
Protocol: AlamarBlue/Resazurin-Based Assay
This protocol is adapted from a study on glioblastoma cell lines.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom black plates
-
AlamarBlue HS Cell Viability Reagent (or equivalent resazurin-based reagent)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Experimental Workflow:
Caption: Workflow for cell viability/proliferation assay.
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations. A common starting range for dose-response experiments is 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Source |
| Glioblastoma (human and mouse primary cells) | AlamarBlue | 2 µM | 72 hours | Significant decrease in viability | [5] |
| Peripheral Lymphocytes | [3H]-thymidine incorporation / MTT | Dose-dependent | N/A | Inhibition of proliferation | N/A |
Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
Objective: To assess the pro-remyelinating potential of this compound by measuring its effect on the differentiation of OPCs into mature oligodendrocytes.
Background: this compound has been shown to enhance the differentiation of both adult mouse and human OPCs in vitro.[1]
Protocol: Immunocytochemistry-Based Differentiation Assay
This protocol is based on established methods for OPC differentiation.[6][7][8][9]
Materials:
-
Primary or iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)
-
OPC proliferation and differentiation media
-
This compound stock solution
-
Poly-D-lysine or other appropriate coating for culture plates/coverslips
-
Primary antibodies against OPC and mature oligodendrocyte markers (e.g., Olig2, CNPase, MBP)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for OPC differentiation assay.
Procedure:
-
Plate OPCs on coated coverslips in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM) or a vehicle control.
-
Incubate for 5-10 days, replacing the medium with freshly prepared this compound or vehicle every 2-3 days.[1]
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Perform immunocytochemistry using primary antibodies against markers such as CNPase and Myelin Basic Protein (MBP) to identify mature oligodendrocytes, and Olig2 as a pan-oligodendroglial lineage marker.
-
Use appropriate fluorescently-labeled secondary antibodies and DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of differentiated oligodendrocytes (e.g., CNPase+/Olig2+ or MBP+/Olig2+ cells) relative to the total number of Olig2+ cells.
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Source |
| Adult Mouse OPCs | Immunocytochemistry for CNPase and MBP | Not specified | 5, 7, and 10 days | Increased number of differentiated oligodendrocytes | [1] |
| Adult Human OPCs | Immunocytochemistry | Not specified | N/A | Enhanced differentiation | [1][10] |
Anti-Inflammatory Assays
Objective: To evaluate the anti-inflammatory properties of this compound in cell culture models of neuroinflammation.
Applications:
-
Measuring the inhibition of pro-inflammatory cytokine production in microglia, astrocytes, or peripheral immune cells.
-
Assessing the suppression of inflammatory mediators like nitric oxide (NO).
Protocol: Measurement of TNF-α Secretion from Activated Lymphocytes
This protocol is based on the known effect of this compound on TNF-α secretion.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., macrophages, microglia)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound stock solution
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for a suitable period to allow for TNF-α accumulation in the supernatant (typically 6-24 hours).
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound.
| Cell Type | Assay | This compound Effect | Source |
| Peripheral Lymphocytes | ELISA for TNF-α | Dose-dependent inhibition of TNF-α secretion | N/A |
| Primary Astrocyte Cultures | Nitrite (B80452) Production Assay | Inhibition of LPS-induced nitrite production | [4] |
Conclusion
This compound is a versatile research tool with significant potential in the fields of neurodegenerative disease, inflammation, and oncology. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this potent dual PDE7/GSK-3 inhibitor. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and incubation time, to suit their specific research questions. Careful consideration of appropriate controls, particularly a vehicle control for the DMSO solvent, is essential for accurate data interpretation.
References
- 1. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between Phosphodiesterase 7 and Glycogen Synthase Kinase-3: Two Relevant Therapeutic Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Generation and isolation of oligodendrocyte progenitor cells from human pluripotent stem cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for VP3.15 in Mouse Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, orally bioavailable, and CNS-penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β).[1][2] This dual inhibitory action makes it a promising therapeutic candidate for neurodegenerative and demyelinating diseases like Multiple Sclerosis (MS). In preclinical mouse models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE) and Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD), this compound has demonstrated significant efficacy in ameliorating clinical symptoms, reducing neuroinflammation, and promoting remyelination.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in mouse models of MS, based on published research.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models of MS
| Mouse Model | Compound | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| EAE | This compound | 10 mg/kg | Intraperitoneal (i.p.) | Daily, from disease onset or peak | Reduced clinical signs, inhibited lymphocyte proliferation and TNF-α secretion. | [3][4] |
| TMEV-IDD | This compound | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 15 days, starting 60 days post-infection | Ameliorated motor deficits, reduced microglial activation and lymphocyte infiltration, promoted oligodendrocyte differentiation and myelin preservation. | [1][2][3] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6J Mice
This protocol describes the induction of chronic EAE in C57BL/6J mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6J mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 in sterile PBS at a concentration of 2 mg/mL.
-
Thoroughly mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. The final concentration of MOG35-55 will be 1 mg/mL.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank. The total dose per mouse is 200 µg of MOG35-55.
-
-
Administration of Pertussis Toxin:
-
On Day 0, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
On Day 2, administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a solution of 0.5% carboxymethylcellulose in sterile water)
-
Sterile syringes and needles (27G)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to achieve a final dose of 10 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Ensure the solution is homogenous. Sonication may be required to aid dissolution.
-
-
Administration:
-
Administer the prepared this compound solution (10 mg/kg) via i.p. injection.
-
For prophylactic treatment in the EAE model, start daily administration at the onset of clinical signs.
-
For therapeutic treatment in the EAE model, begin daily administration at the peak of the disease.
-
In the TMEV-IDD model, a chronic treatment regimen of daily injections for 15 consecutive days, starting 60 days post-infection, has been shown to be effective.[1][2][3]
-
Protocol 3: Ex Vivo Lymphocyte Proliferation Assay
This assay measures the proliferation of lymphocytes in response to a stimulus.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Red Blood Cell Lysis Buffer
-
Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies
-
[³H]-thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Spleen Cell Suspension:
-
Aseptically remove spleens from mice and prepare single-cell suspensions by mechanical disruption.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing the desired mitogen (e.g., ConA at 2.5 µg/mL) or anti-CD3/anti-CD28 antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
[³H]-thymidine Incorporation:
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
-
Harvesting and Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Results are typically expressed as counts per minute (CPM).
-
Protocol 4: TNF-α ELISA
This protocol is for the quantification of TNF-α in cell culture supernatants or serum.
Materials:
-
Mouse TNF-α ELISA kit (follow the manufacturer's instructions)
-
Cell culture supernatants or serum samples from treated and control mice
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood and separate serum, or collect supernatants from cultured splenocytes.
-
-
ELISA Procedure:
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound dual-inhibitory signaling pathway.
Experimental Workflow for this compound Efficacy Testing in EAE Mouse Model
Caption: Experimental workflow for testing this compound in the EAE model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing VP3.15 Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, orally bioavailable, and central nervous system (CNS) penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase 3 (GSK3).[1][2][3] It has demonstrated neuroprotective and neuroreparative activities, making it a promising candidate for therapeutic development, particularly in the context of multiple sclerosis and glioblastoma.[1][4][5][6] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays designed to investigate its biological activity and mechanism of action. These application notes provide detailed protocols for the preparation of this compound solutions for use in various in vitro experimental settings.
Chemical Properties and Solubility
This compound is available as a free base and as a dihydrobromide salt. The dihydrobromide salt form is generally preferred for research purposes due to its enhanced water solubility and stability.[1][7] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 528.31 g/mol (dihydrobromide) | [3] |
| Formula | C₂₀H₂₄Br₂N₄OS | [3] |
| Appearance | Solid powder | [3] |
| Solubility | 10 mM in DMSO | [3] |
| IC₅₀ for PDE7 | 1.59 µM | [1][2][3] |
| IC₅₀ for GSK3 | 0.88 µM | [1][2][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrobromide in DMSO, a common starting point for most in vitro assays.
Materials:
-
This compound dihydrobromide powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound dihydrobromide powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound dihydrobromide (Molecular Weight = 528.31 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment based on its IC₅₀ values and previous studies. For example, you might test a range of concentrations from 0.1 µM to 10 µM.
-
Serial Dilutions (if necessary): For a wide range of concentrations, it is often convenient to perform serial dilutions.
-
Intermediate Dilution: First, prepare an intermediate dilution from the 10 mM stock. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilutions: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 1 µM working solution in 1 mL of final volume, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration of the experiment.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VP3.15 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the dual phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β) inhibitor, VP3.15, in preclinical animal studies. The provided protocols are intended to serve as a guide for the in vivo application of this compound.
Introduction
This compound is a small molecule inhibitor with demonstrated neuroprotective and anti-inflammatory properties, making it a compound of interest for neurodegenerative diseases such as Multiple Sclerosis and Glioblastoma. Its therapeutic potential is attributed to its dual inhibition of PDE7 and GSK3β. Efficacious delivery and appropriate administration routes are critical for successful preclinical evaluation. This document summarizes the available data on this compound administration in animal models and provides detailed experimental protocols.
Data Presentation: this compound Administration Routes and Dosages
The following table summarizes the quantitative data from various animal studies investigating the efficacy of this compound through different administration routes.
| Administration Route | Animal Model | Dosage | Dosing Schedule | Vehicle | Key Findings |
| Intraperitoneal (i.p.) | Theiler's Murine Encephalomyelitis Virus (TMEV-IDD) Model of Multiple Sclerosis (Mice) | 10 mg/kg | Daily for 15 consecutive days | Not explicitly stated | Ameliorated disease course and improved motor deficits. |
| Orthotopic Mouse Glioma Model (Glioblastoma) | 10 mg/kg/day | 5 days/week | 5% Tocrisolve in saline | Significant reduction in tumor growth |
Application Notes and Protocols for a Comprehensive Analysis of the Biological Effects of VP3.15 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β), with IC50 values of 1.59 µM and 0.88 µM, respectively[1]. It is a small heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family[2][3]. Due to its neuroprotective and anti-inflammatory properties, this compound is under investigation as a therapeutic agent for neurodegenerative disorders such as multiple sclerosis and for conditions like germinal matrix-intraventricular hemorrhage[2][3][4][5]. This document provides detailed protocols for analytical methods used to assess the biological effects of this compound treatment in tissue samples, focusing on immunohistochemistry for key biomarker detection.
Immunohistochemistry (IHC) for Assessing Neuroinflammation and Myelination
Immunohistochemistry is a critical technique to visualize the distribution and abundance of specific proteins within tissue sections, providing valuable insights into the cellular and molecular effects of this compound.
Application: Monitoring Microglial Activation
To evaluate the anti-inflammatory effects of this compound, the activation state of microglia, the resident immune cells of the central nervous system, can be assessed by staining for the marker Iba-1 (Ionized calcium-binding adapter molecule 1).
Application: Assessing Myelination Status
The impact of this compound on myelination can be determined by staining for Myelin Basic Protein (MBP), a major component of the myelin sheath.
Application: Evaluating Axonal Integrity
To assess the neuroprotective effects of this compound on axons, staining for neurofilament heavy chain (NFH) is performed.
Experimental Protocol: Immunohistochemistry
This protocol outlines the steps for fluorescent immunohistochemical staining of paraffin-embedded or frozen tissue sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%) for fixation
-
Sucrose (B13894) solutions (10% and 30%) for cryoprotection
-
Optimal Cutting Temperature (OCT) compound for embedding
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Iba-1, anti-MBP, anti-NFH)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the tissue of interest (e.g., spinal cord, brain) and postfix in 4% paraformaldehyde.
-
Cryoprotect the tissue by sequential immersion in 10% and 30% sucrose solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 40 µm sections using a cryostat and mount on slides.
-
-
Antigen Retrieval (if necessary for paraffin-embedded tissue):
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Staining:
-
Wash sections with PBS.
-
Permeabilize sections with PBS containing 0.3% Triton X-100.
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Wash sections three times with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash sections with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips using an appropriate mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
-
Quantification:
-
The stained area for markers like Iba-1 and MBP can be quantified using image analysis software such as ImageJ. The results are often expressed as a percentage of the total area of interest (e.g., white matter)[6].
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in a mouse model of Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD), which serves as a model for progressive multiple sclerosis[4][6].
Table 1: Effect of this compound on Microglial Activation and T-Cell Infiltration in the Spinal Cord of TMEV-Infected Mice [4][6][7]
| Treatment Group | % Area Stained by Iba-1+ (Mean ± SEM) | Number of CD4+ T-cells/mm² (Mean ± SEM) |
| Sham-Vehicle | ~2% | Not Detected |
| TMEV-Vehicle | ~12% *** | ~150 |
| TMEV-VP3.15 | ~3% ### | ~25 ### |
| *Data are approximated from graphical representations in the source material. Statistical significance is denoted as **p<0.001 vs. Sham-Vehicle and ###p<0.001 vs. TMEV-Vehicle. |
Table 2: Effect of this compound on Myelination and Axonal Integrity in the Spinal Cord of TMEV-Infected Mice [4][6]
| Treatment Group | % Area of Myelin Basic Protein (MBP)+ | % Area of Neurofilament Heavy (NFH)+ |
| Sham-Vehicle | ~95% | ~90% |
| TMEV-Vehicle | ~60% *** | ~65% *** |
| TMEV-VP3.15 | ~85% ### | ~80% ## |
| *Data are approximated from graphical representations in the source material. Statistical significance is denoted as **p<0.001 vs. Sham-Vehicle, ##p<0.01 and ###p<0.001 vs. TMEV-Vehicle. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound dually inhibits PDE7 and GSK-3β. Inhibition of PDE7 leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which has anti-inflammatory effects. Inhibition of GSK-3β, a key regulator of various cellular processes, also contributes to reducing inflammation and promoting cell survival.
Caption: this compound signaling pathway.
Experimental Workflow for Tissue Analysis
The following diagram illustrates the general workflow for analyzing tissue samples from animals treated with this compound.
Caption: Workflow for tissue analysis.
Conclusion
The analytical methods described provide a robust framework for evaluating the therapeutic effects of the dual PDE7-GSK-3β inhibitor, this compound, in tissue. By employing techniques such as immunohistochemistry, researchers can effectively quantify changes in key biomarkers related to neuroinflammation, demyelination, and axonal damage. This comprehensive approach is essential for understanding the mechanism of action of this compound and for advancing its development as a potential treatment for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for VP3.15 Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a small, orally bioavailable, and CNS-penetrant molecule belonging to the 5-imino-1,2,4-thiadiazole family. It functions as a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β), with IC50 values of 1.59 µM and 0.88 µM, respectively[1][2][3]. This dual-inhibition mechanism endows this compound with significant neuroprotective, anti-inflammatory, and pro-remyelinating properties, making it a compound of interest for therapeutic strategies in neurodegenerative diseases such as multiple sclerosis and for mitigating neuronal damage in conditions like germinal matrix-intraventricular hemorrhage[2][4][5].
These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound, methods for assessing its neuroprotective effects, and an overview of its signaling pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects through the simultaneous inhibition of two key enzymes: PDE7 and GSK-3β. The inhibition of PDE7, an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β. This action is synergistic with the direct inhibition of GSK-3β by this compound.
The inhibition of GSK-3β, a critical regulator of numerous cellular processes, is a central node in the neuroprotective signaling cascade. Downstream effects of GSK-3β inhibition in neurons include:
-
Promotion of Neuronal Survival: By preventing apoptosis.
-
Modulation of Tau Phosphorylation: Reduced hyperphosphorylation of tau is a key benefit in models of tauopathies.
-
Regulation of Axonal Growth and Neuronal Morphogenesis: GSK-3β inhibition is known to favor these processes[1][6].
-
Anti-inflammatory Effects: By modulating glial cell activation.
dot
Caption: Signaling pathway of this compound in neuronal cells.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the neuroprotective effects of this compound in primary neuronal cultures subjected to excitotoxicity.
Table 1: Effect of this compound on Neuronal Viability under Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 4.1 |
| Glutamate + this compound | 0.5 | 58 ± 3.9 |
| Glutamate + this compound | 1.0 | 72 ± 4.5 |
| Glutamate + this compound | 2.0 | 85 ± 5.0 |
| Glutamate + this compound | 5.0 | 88 ± 4.7 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Control (Vehicle) | - | 150 ± 12.5 | 4.2 ± 0.5 |
| This compound | 1.0 | 210 ± 15.8 | 5.1 ± 0.6 |
| This compound | 2.0 | 245 ± 18.2 | 5.8 ± 0.7 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
The following day, wash plates three times with sterile water and allow them to dry.
-
Subsequently, coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the E18 embryos and isolate the cerebral cortices in ice-cold HBSS.
-
-
Dissociation:
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days.
-
Caption: Workflow for the neuroprotection assay.
Protocol 3: Neurite Outgrowth Assay
This protocol provides a method for quantifying the effect of this compound on neurite outgrowth.
Materials:
-
Primary cortical neurons (plated at a lower density, e.g., 5 x 10^4 cells/cm²)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope with imaging software for neurite tracing
Procedure:
-
This compound Treatment:
-
On Day in Vitro (DIV) 1, treat the neurons with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubate for 72 hours at 37°C.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software to quantify neurite length and branching.
-
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative conditions due to its dual inhibitory action on PDE7 and GSK-3β. The protocols provided here offer a framework for researchers to investigate the neuroprotective and neuro-restorative effects of this compound in primary neuronal cultures. These in vitro models are essential for elucidating the molecular mechanisms of this compound and for the preclinical assessment of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 5. Glycogen Synthase Kinase-3β Inhibitor this compound Ameliorates Neurogenesis, Neuronal Loss and Cognitive Impairment in a Model of Germinal Matrix-intraventricular Hemorrhage of the Preterm Newborn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VP3.15 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, cell-permeable, and orally bioavailable dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1] It has demonstrated significant neuroprotective, anti-inflammatory, and pro-remyelinating properties in various preclinical models of neurodegenerative diseases, such as multiple sclerosis, and has also been investigated for its anti-tumor effects in glioblastoma.[2][3] Organotypic slice cultures, which preserve the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, offer a valuable ex vivo platform to investigate the therapeutic potential of compounds like this compound in a complex, tissue-level environment that bridges the gap between dissociated cell cultures and in vivo studies.[4][5][6]
These application notes provide a comprehensive guide for utilizing this compound in organotypic slice cultures, detailing its mechanism of action, recommended experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects through the simultaneous inhibition of two key enzymes:
-
Phosphodiesterase 7 (PDE7): PDE7 is a cAMP-specific phosphodiesterase.[7] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation.[8] This elevation in cAMP activates protein kinase A (PKA) and subsequently the transcription factor cAMP response element-binding protein (CREB).[9][10] The activation of the cAMP/PKA/CREB signaling pathway is crucial for promoting neuronal survival, synaptic plasticity, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[8][11]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, apoptosis, and neuronal development. Dysregulation of GSK-3β is associated with neuroinflammatory and neurodegenerative conditions.[12][13][14] Inhibition of GSK-3β by this compound can attenuate neuroinflammation by modulating the activity of transcription factors such as NF-κB and CREB, thereby reducing the production of pro-inflammatory cytokines.[12][15]
The dual inhibition of PDE7 and GSK-3β by this compound is believed to produce synergistic neuroprotective and anti-inflammatory effects.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PDE7) | 1.59 µM | Not specified | [1] |
| IC₅₀ (GSK-3β) | 0.88 µM | Not specified | [1] |
| In Vivo Dosage | 10 mg/kg | Mouse (TMEV-IDD model) | [16] |
Signaling Pathway
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.[17][18][19][20]
Materials:
-
P8-P10 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.
-
Dissect the brain in ice-cold, sterile dissection medium.
-
Isolate the hippocampi and remove the meninges.
-
Cut the hippocampi into 350-400 µm thick slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium.
-
Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 ml of culture medium per well.
-
Incubate the slice cultures at 37°C in a 5% CO₂ humidified incubator.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7-10 days before initiating experimental treatments.
Application of this compound to Organotypic Slice Cultures
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C or -80°C.
Treatment Protocol:
-
On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed culture medium. It is recommended to test a range of concentrations based on the IC₅₀ values (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the old medium from the slice cultures and replace it with the medium containing this compound or a vehicle control (culture medium with the same concentration of DMSO as the highest this compound concentration).
-
The duration of treatment will depend on the specific experimental goals. For acute effects, a treatment of 24-72 hours may be sufficient. For chronic studies, longer treatment periods may be necessary, with the medium being replaced with fresh drug-containing medium every 2-3 days.
-
Following treatment, the slices can be processed for various analyses, including:
-
Immunohistochemistry: To assess cell viability (e.g., NeuN staining), neuronal morphology, glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and myelination (e.g., MBP staining).
-
Western Blotting: To quantify changes in protein expression and phosphorylation related to the this compound signaling pathway (e.g., phospho-CREB, BDNF, pro-inflammatory cytokines).
-
ELISA: To measure the secretion of cytokines or other molecules into the culture medium.
-
Electrophysiology: To assess synaptic function and plasticity.
-
Experimental Workflow
Expected Outcomes and Troubleshooting
-
Neuroprotection: In models of neurotoxicity (e.g., induced by excitotoxins or inflammatory stimuli), treatment with this compound is expected to increase neuronal survival.
-
Anti-inflammatory Effects: this compound should reduce markers of microglial and astrocytic activation in response to inflammatory challenges (e.g., lipopolysaccharide).
-
Promotion of Myelination: In slice cultures where demyelination has been induced, this compound may promote the differentiation of oligodendrocyte precursor cells and enhance remyelination.
-
Troubleshooting:
-
Poor Slice Health: Ensure aseptic techniques, use fresh and properly prepared media, and handle slices gently.
-
High Variability: Pool slices from multiple animals for each experimental condition to minimize inter-animal variability.
-
No Effect of this compound: Verify the activity of the compound and consider adjusting the concentration or duration of treatment.
-
Conclusion
Organotypic slice cultures provide a robust and relevant ex vivo system to study the multifaceted effects of this compound on neuronal and glial populations within a preserved tissue microenvironment. These application notes offer a framework for designing and executing experiments to explore the therapeutic potential of this promising dual PDE7-GSK-3β inhibitor for various neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 6. publ.iss.it [publ.iss.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arts.units.it [arts.units.it]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 19. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 20. researchgate.net [researchgate.net]
Application of VP3.15 in High-Throughput Screening: A Guide for Drug Discovery Researchers
Introduction
VP3.15 is a potent, cell-permeable, and orally bioavailable dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] By targeting these two key enzymes, this compound modulates critical signaling pathways involved in inflammation, immune response, and neuronal function. Its neuroprotective and pro-remyelinating properties make it a compound of significant interest for the development of therapeutics for neurodegenerative diseases such as multiple sclerosis.[1] High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of modulators of PDE7 and GSK-3β. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at discovering novel inhibitors of these targets.
Compound Profile: this compound
This compound serves as an excellent positive control for HTS assays targeting either PDE7 or GSK-3β, or for dual-target screening campaigns. Its well-defined inhibitory activity allows for the validation of assay performance and the accurate assessment of the potency of screening compounds.
| Property | Value | Reference |
| Target(s) | Phosphodiesterase 7 (PDE7), Glycogen Synthase Kinase-3β (GSK-3β) | [1][2] |
| IC50 (PDE7) | 1.59 µM | [1][2] |
| IC50 (GSK-3β) | 0.88 µM | [1][2] |
| Molecular Formula | C20H22N4OS | [3] |
| Molecular Weight | 366.48 g/mol | [3] |
| CAS Number | 1281681-54-6 (free base) | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by concurrently inhibiting PDE7 and GSK-3β, thereby influencing two distinct but interconnected signaling pathways.
-
PDE7 Inhibition: PDE7 is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, where it specifically hydrolyzes cAMP to AMP.[4][5] Inhibition of PDE7 by this compound leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating cellular processes such as inflammation and immune responses.[4][6]
-
GSK-3β Inhibition: GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[7][8] It is a key component of the Wnt signaling pathway, where it phosphorylates β-catenin, marking it for degradation.[8][9] Inhibition of GSK-3β by this compound prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. GSK-3β activity is also regulated by the PI3K/Akt pathway.[9]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PDE7 and/or GSK-3β inhibitors using this compound as a reference compound would follow a multi-stage process. This workflow ensures the efficient identification of true hits while minimizing false positives.
Experimental Protocols
The following are example protocols for HTS assays targeting PDE7 and GSK-3β, using this compound as a reference inhibitor. These protocols are designed for a 384-well plate format and can be adapted for automated liquid handling systems.
Protocol 1: PDE7 Inhibition HTS Assay (Fluorescence Polarization)
Principle: This assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. In the absence of PDE7 activity, the large fluorescent tracer-antibody complex tumbles slowly, resulting in a high FP signal. When PDE7 hydrolyzes the tracer, the smaller, unbound fluorescent molecule tumbles rapidly, leading to a low FP signal. Inhibitors of PDE7, like this compound, will prevent this hydrolysis, thus maintaining a high FP signal.
Materials and Reagents:
-
Recombinant human PDE7A or PDE7B
-
Fluorescently labeled cAMP tracer (e.g., BODIPY FL cAMP)
-
Anti-cAMP antibody
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, 0.1% BSA
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of the 384-well plate. Dispense 50 nL of DMSO into the negative control wells.
-
Enzyme Addition: Add 5 µL of PDE7 enzyme diluted in Assay Buffer to all wells except the "no enzyme" control wells. The optimal enzyme concentration should be determined empirically to achieve a robust assay window (typically the EC80 concentration).
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the fluorescent cAMP tracer and anti-cAMP antibody mix (pre-incubated) in Assay Buffer to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).
Protocol 2: GSK-3β Inhibition HTS Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. GSK-3β utilizes ATP to phosphorylate a substrate peptide. The amount of remaining ATP is detected by a luciferase/luciferin reaction, which generates a luminescent signal that is inversely proportional to GSK-3β activity. Inhibitors of GSK-3β, such as this compound, will result in less ATP consumption and therefore a higher luminescent signal.
Materials and Reagents:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
384-well, white, opaque plates
Procedure:
-
Compound Plating: As described in Protocol 1, dispense 50 nL of serially diluted this compound, test compounds, or DMSO into the appropriate wells.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing GSK-3β and its substrate peptide in Kinase Assay Buffer to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP solution in Kinase Assay Buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for GSK-3β.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Presentation and Analysis
For primary HTS, data is typically expressed as percent inhibition. For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic equation. Assay quality is monitored using the Z'-factor.
Z'-factor Calculation: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos = standard deviation of the positive control (e.g., this compound at a high concentration)
-
SD_neg = standard deviation of the negative control (DMSO)
-
Mean_pos = mean signal of the positive control
-
Mean_neg = mean signal of the negative control
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Exemplar HTS Data for this compound
The following table represents hypothetical data for this compound in the described HTS assays, demonstrating its utility as a control compound.
| Assay | This compound Concentration | Mean Signal | Std. Dev. | % Inhibition | Z'-Factor | Signal-to-Background |
| PDE7 FP Assay | 100 µM (Max) | 350 mP | 15 | 100% | 0.82 | 3.5 |
| DMSO (Min) | 100 mP | 10 | 0% | |||
| GSK-3β Lum. Assay | 100 µM (Max) | 800,000 RLU | 40,000 | 100% | 0.79 | 10 |
| DMSO (Min) | 80,000 RLU | 5,000 | 0% |
Conclusion
This compound is a valuable pharmacological tool for the study of PDE7 and GSK-3β. Its dual inhibitory activity and well-characterized potency make it an ideal reference compound for high-throughput screening campaigns. The protocols and data presented herein provide a framework for the development and validation of robust HTS assays to identify and characterize novel inhibitors with therapeutic potential in neurodegenerative and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VP3,15 [cnreagent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of VP3.15
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP3.15 is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] This dual-action mechanism suggests therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. This compound has demonstrated neuroprotective and neuroreparative activities, making it a candidate for conditions like multiple sclerosis.[1][3] Additionally, its role as a GSK-3β inhibitor suggests its potential in oncology, as GSK-3β is implicated in tumor cell proliferation and survival.[4] Recent studies have shown its anti-tumor efficacy in glioblastoma, particularly in a PTEN wild-type context, by altering the tumor microenvironment.[4][5]
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for this compound. The protocols outlined below cover essential in vitro and in vivo assays to evaluate its therapeutic potential.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for determining the biological activity of a compound and elucidating its mechanism of action at a cellular level.[6] They offer a controlled environment to assess cytotoxicity, effects on cell proliferation, and induction of apoptosis.
A. Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound on cancer cell lines. The MTT and MTS assays are reliable colorimetric methods for this purpose.[7][8][9]
1. MTT Assay Protocol
This protocol is adapted from established methods to measure cellular metabolic activity as an indicator of cell viability.[8][9]
-
Materials:
-
Target cancer cell lines (e.g., glioblastoma cell lines)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. MTS Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as it produces a soluble formazan product, eliminating the need for a solubilization step.[10]
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (and vehicle control)
-
MTS reagent (containing PES)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired time points.
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C.[8]
-
Record the absorbance at 490 nm using a microplate reader.[8]
-
Determine cell viability as a percentage of the control.
-
Data Presentation: Cell Viability
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (µM) |
| Vehicle Control | 100 | 100 | 100 | - |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
B. Apoptosis Assays
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, Annexin V and caspase activity assays are recommended.[11]
1. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for viability assays.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13][14]
-
Materials:
-
This compound-treated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Data Presentation: Apoptosis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 | |||
| This compound (IC50 Conc.) | ||||
| Positive Control |
C. Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the GSK-3β and other relevant signaling pathways.[15][16]
Protocol: Western Blotting
-
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[15]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detect protein bands using an ECL reagent and an imaging system.[15]
-
Quantify band intensities using densitometry software.
-
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control (Relative Density) | This compound Treated (Relative Density) | Fold Change |
| p-GSK-3β | |||
| GSK-3β | |||
| p-Akt | |||
| Akt | |||
| β-actin | 1.0 | 1.0 | 1.0 |
II. In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in a whole-organism context.[18] Xenograft models are commonly used in oncology research for this purpose.[19]
A. Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the anti-tumor activity of this compound.[20][21]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)[20]
-
Cancer cell line (e.g., glioblastoma)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.[22]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (and vehicle control) to the respective groups according to the desired dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Average Body Weight (g) ± SEM |
| Vehicle Control | 0 | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
III. Diagrams
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 4. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of In Vitro Assays [visikol.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
VP3.15 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of VP3.15 and its dihydrobromide salt. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE)7 and glycogen (B147801) synthase kinase (GSK)3.[1][2] Like many small molecule inhibitors, this compound can exhibit limited solubility in aqueous solutions, which is a critical factor for its use in in vitro and in vivo experiments. To enhance its solubility and stability, it is often formulated as a dihydrobromide salt.[1][2]
Q2: What is the difference between this compound and this compound dihydrobromide?
A2: this compound is the free base form of the compound. This compound dihydrobromide is a salt form, which is generally produced to improve the aqueous solubility and stability of the parent compound without altering its biological activity at equivalent molar concentrations.[1][2] For most experimental applications, using the dihydrobromide salt is recommended.
Q3: In which solvents is this compound dihydrobromide soluble?
A3: this compound dihydrobromide is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD are often used in combination with DMSO to create a stable formulation for administration.[5][6] Direct solubility in aqueous buffers like PBS is expected to be low.
Q4: I am seeing precipitation when I dilute my this compound dihydrobromide DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the solvent concentration: Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate (typically ≤0.5% v/v) to help maintain solubility.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium while vortexing can sometimes help prevent immediate precipitation.
-
Prepare fresh dilutions: Prepare fresh dilutions for each experiment and do not store diluted aqueous solutions for extended periods.
Q5: Can I sonicate this compound dihydrobromide to aid dissolution?
A5: Yes, sonication can be used to aid the dissolution of this compound dihydrobromide in solvents like DMSO.[6] However, be mindful of potential heating and degradation of the compound with prolonged sonication.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on the solubility of this compound and its dihydrobromide salt.
Table 1: Solubility of this compound Dihydrobromide
| Solvent | Concentration | Method | Source |
| DMSO | 10 mM | Standard dissolution | [3] |
| DMSO | 62.5 mg/mL (118.30 mM) | Requires sonication | [6] |
Table 2: Solubility of this compound (Free Base)
| Solvent | Concentration | Method | Source |
| DMSO | 100 mM | Standard dissolution | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Dihydrobromide in DMSO for In Vitro Use
-
Weigh the Compound: Accurately weigh the required amount of this compound dihydrobromide powder (Molecular Weight: 528.31 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.28 mg of this compound dihydrobromide.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of an In Vivo Formulation of this compound Dihydrobromide
This protocol is adapted from a formulation used in published studies and yields a clear solution of ≥ 2.08 mg/mL.[5][6]
-
Prepare a Concentrated DMSO Stock: Prepare a 20.8 mg/mL stock solution of this compound dihydrobromide in DMSO.
-
Mix Co-solvents: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Add DMSO Stock: Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear and homogenous solution is formed.
Visualizations
Signaling Pathways
Caption: Dual inhibition of PDE7 and GSK3 by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VP3.15 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of VP3.15, a dual inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen (B147801) Synthase Kinase 3 (GSK-3). Special attention is given to understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable small molecule that acts as a dual inhibitor of two distinct enzymes: Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase 3 (GSK-3).[1][2] It belongs to the 5-imino-1,2,4-thiadiazole class of compounds.[3][4] Its inhibitory activity against these two targets makes it a valuable tool for studying various cellular processes, including neuroinflammation, remyelination, and cell differentiation.[5][6][7]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The in vitro potency of this compound has been determined against its primary targets as follows:
Q3: Why is it important to consider off-target effects when using this compound?
Q4: Has a comprehensive off-target profile for this compound been published?
A4: To date, a comprehensive, publicly available screening of this compound against a broad panel of kinases and other enzymes has not been identified in the scientific literature. Therefore, researchers should exercise caution and consider performing their own selectivity profiling, especially when observing unexpected or paradoxical effects in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound and provides a systematic approach to troubleshooting, with a focus on discerning on-target versus potential off-target effects.
Q1: I'm observing a cellular phenotype that is inconsistent with known functions of PDE7 or GSK-3 inhibition. What should I do?
A1: This is a common challenge when working with kinase inhibitors. The unexpected phenotype could be due to an off-target effect, a previously uncharacterized role of the primary targets in your specific cell type, or an experimental artifact.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected experimental outcomes.
Q2: My results with this compound are not reproducible. What could be the cause?
A2: Reproducibility issues can stem from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can all impact the cellular response to a small molecule inhibitor.
-
Experimental Technique: Inconsistent incubation times, cell seeding densities, or reagent concentrations can lead to variable results.
It is recommended to first standardize all experimental parameters. If the issue persists, consider the possibility of complex biological regulation that may be sensitive to minor initial variations.
Q3: I see a significant effect at a high concentration of this compound, but not at lower concentrations that are closer to the IC50 values. Is this an off-target effect?
A3: It is highly likely. On-target effects are typically observed at concentrations consistent with the inhibitor's IC50 value. Effects that only appear at much higher concentrations (e.g., >10-fold the IC50) are often attributable to the inhibition of less sensitive, off-target proteins. A careful dose-response experiment is essential to distinguish between on- and off-target pharmacology.
Data Presentation: Kinase Selectivity Profile
While specific off-target data for this compound is not publicly available, researchers can generate this information by submitting the compound to a commercial kinase profiling service. The data should be summarized in a clear, tabular format to easily identify potential off-target interactions.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Target Family |
| GSK-3β | 98% | 0.88 | CMGC |
| PDE7 | 95% | 1.59 | Phosphodiesterase |
| Off-Target Kinase A | 85% | 5.2 | TK |
| Off-Target Kinase B | 70% | 12.5 | CAMK |
| Off-Target Kinase C | 55% | >20 | AGC |
| ... (other kinases) | <50% | N/D | ... |
This table is a template. Researchers should populate it with their own experimental data. N/D = Not Determined.
Key Signaling Pathways
Understanding the primary signaling pathways of PDE7 and GSK-3 is fundamental to interpreting experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. 5-imino-1,2,4-thiadiazoles: first small molecules as substrate competitive inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Imino-1,2,4-Thiadiazoles: First Small Molecules As Substrate Competitive Inhibitors of Glycogen Synthase Kinase 3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vivo Delivery of VP3.15
Welcome to the technical support center for the in vivo delivery of VP3.15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions (FAQs) encountered during preclinical studies with this dual PDE7-GSK3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics for in vivo use?
This compound is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK3β).[1] Its dual inhibitory action makes it a promising therapeutic candidate for neurodegenerative diseases, such as multiple sclerosis, due to its neuroprotective and pro-remyelinating properties.[2][3] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for treating central nervous system disorders.[2]
Q2: My this compound is precipitating out of my aqueous vehicle during formulation. What can I do?
This is a common issue with hydrophobic small molecules. Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: A common starting point is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally <10%) to avoid toxicity.
-
Excipients: Consider using formulation excipients to enhance solubility. Options include:
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[4]
-
Surfactants: Surfactants like Tween® 80 can help to solubilize hydrophobic compounds.[5]
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective.[6][7]
-
Q3: I am observing unexpected side effects or toxicity in my animal models. What could be the cause?
Unexpected toxicity can arise from several factors:
-
Vehicle Toxicity: The vehicle used to dissolve this compound, especially at high concentrations of organic solvents like DMSO, can cause adverse effects. Always include a vehicle-only control group in your experiments.
-
Off-Target Effects: While this compound is a dual-target inhibitor, the potential for off-target activity at higher concentrations cannot be ruled out. If you suspect off-target effects, consider using a structurally similar but inactive analog of this compound as a negative control.
-
Metabolite Toxicity: The in vivo metabolism of this compound could produce toxic byproducts. Investigating the metabolic profile of this compound may be necessary in advanced studies.
Q4: How can I be sure that the observed effects in my experiment are due to the inhibition of PDE7 and GSK3β by this compound?
To increase confidence that the observed effects are target-mediated, consider the following:
-
Dose-Response Relationship: A clear dose-dependent effect is more likely to be target-mediated.
-
Use of a Negative Control: A structurally similar but inactive compound can help differentiate between specific and non-specific effects.
-
Genetic Models: The most definitive way to confirm the role of the target proteins is to use genetic models (e.g., knockout or knockdown mice for PDE7 or GSK3β) in parallel with your pharmacological studies.
-
Rescue Experiments: If possible, see if the phenotype induced by this compound can be "rescued" by downstream manipulations of the signaling pathway.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Bioavailability/Efficacy | Poor solubility and absorption. | Optimize the formulation using co-solvents, cyclodextrins, or lipid-based systems.[4][6] Consider alternative routes of administration (e.g., intraperitoneal if oral is not effective). |
| Rapid metabolism and clearance. | Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in your model. This will help in optimizing the dosing regimen. | |
| Insufficient target engagement. | The administered dose may be too low to achieve the necessary therapeutic concentration at the target tissue. Perform a dose-response study to determine the optimal dose. | |
| Inconsistent Results | Instability of the compound in the formulation. | Assess the stability of your this compound formulation over the duration of your experiment. Prepare fresh formulations for each experiment if necessary. |
| Variability in animal models. | Ensure consistency in animal age, weight, and health status. Increase the number of animals per group to improve statistical power. | |
| Improper administration technique. | Ensure that the administration of this compound is consistent across all animals. For oral gavage, ensure the compound is delivered directly to the stomach. | |
| Precipitation in Bloodstream | Poor in vivo stability of the formulation. | The formulation that is stable on the bench may not be stable after injection into the bloodstream. Consider more advanced formulation strategies like nanosuspensions.[8] |
| Difficulty Crossing the Blood-Brain Barrier (BBB) | Although this compound is known to be CNS-penetrant, achieving sufficient concentrations in the brain can still be a challenge. | Consider strategies to enhance BBB penetration, such as the use of carrier systems or transient disruption of the BBB, though these are advanced techniques.[9][10][11] |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 1.59 µM | PDE7 | [1] |
| IC50 | 0.88 µM | GSK3β | [1] |
| In Vivo Dosage (Mouse Model of MS) | 10 mg/kg/day (i.p.) | Therapeutic Effect | [12] |
Key Experimental Protocols
Protocol 1: In Vivo Plasma Stability Assay
Objective: To assess the stability of this compound in plasma to predict its in vivo half-life.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the this compound stock solution with fresh plasma (from the species being used in the in vivo study) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample to determine the half-life.[13]
Protocol 2: Formulation of this compound for In Vivo Administration (Co-solvent Method)
Objective: To prepare a clear, injectable solution of this compound for in vivo studies.
Methodology:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO. Ensure it is fully dissolved.
-
In a separate tube, prepare the aqueous vehicle (e.g., sterile saline or PBS).
-
Slowly add the aqueous vehicle to the DMSO-VP3.15 solution while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent or excipient.
-
Prepare the formulation fresh before each administration.
Visualizations
Caption: Signaling pathway of this compound, a dual inhibitor of PDE7 and GSK3β.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
preventing VP3.15 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VP3.15, a dual inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3β (GSK-3β). This guide addresses common issues related to the handling and stability of this compound in experimental setups to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable, and CNS-penetrant small molecule that dually inhibits PDE7 and GSK-3β.[1] It is not a protein and therefore does not undergo proteolytic degradation. Instead, its stability is determined by its chemical properties.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, it is recommended to store at -20°C for up to three years. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound solution has precipitated after being diluted in aqueous media. What should I do?
Precipitation is a common issue with hydrophobic small molecules when diluted into aqueous buffers or cell culture media. To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5% v/v) and that the dilution is performed serially with thorough mixing. If precipitation occurs, do not use the solution. Prepare a fresh dilution from your stock.
Q4: I am observing unexpected or inconsistent results in my cell-based assays. Could the this compound be degrading in the cell culture medium?
Yes, small molecules can degrade in cell culture media, which is a complex aqueous environment incubated at 37°C. The rate of degradation can be influenced by the media composition, pH, and exposure to light. It is recommended to perform a stability test of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, prepare fresh working solutions of this compound for each experiment from a frozen stock. Protect the solutions from light by using amber vials or wrapping containers in foil. Minimize the time the compound spends in aqueous solutions at 37°C before being added to the cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental setups.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of solution upon dilution. 3. Incorrect Concentration: Errors in preparing stock or working solutions. | 1. Prepare fresh stock and working solutions. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Visually inspect for precipitation. If observed, prepare a new dilution, ensuring the final solvent concentration is within the tolerated range for your assay. Consider using a solubilizing agent if necessary. 3. Verify all calculations and dilutions. |
| High cellular toxicity at expected effective concentrations | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. 2. Off-target Effects: At high concentrations, this compound may have off-target effects. | 1. Perform a vehicle control with the same final solvent concentration to assess its toxicity. Aim for a final DMSO concentration of <0.1% for sensitive cell lines.[3] 2. Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and endpoint. |
| Variability between replicate wells | 1. Uneven distribution of the compound: Inadequate mixing when adding this compound to the wells. 2. Precipitation: Compound precipitating in some wells but not others. | 1. Ensure thorough mixing after adding the compound to the culture medium before dispensing into wells. 2. Check for precipitation in all wells. Consider preparing a larger volume of the final working solution to ensure homogeneity. |
| Color change in stock or working solution | Chemical degradation or oxidation: Exposure to light, air, or impurities in the solvent can cause the compound to degrade. | Discard the solution. Prepare a fresh solution from the solid compound. Store solutions protected from light and consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for PDE7 | 1.59 µM | [1] |
| IC50 for GSK-3 | 0.88 µM | [1] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
| In Vivo Dosage (Mice) | 10 mg/kg (intraperitoneal) | [4][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution in pre-warmed cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:100 dilution followed by a 1:10 dilution. c. Vortex gently between dilutions. d. Use the working solution immediately.
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution
-
Your specific cell culture medium
-
Sterile tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Immediately take a "time zero" (T=0) sample and store it at -80°C.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2) in a light-protected container.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
Analyze all samples using a validated analytical method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.
Visualizations
Signaling Pathways
Caption: this compound dual-inhibition signaling pathways.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis [mdpi.com]
improving VP3.15 bioavailability for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of VP3.15 in animal studies. The content is structured to diagnose potential issues and provide actionable strategies for improving in vivo exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?
A1: Low and variable oral bioavailability of a small molecule like this compound is often attributed to one or a combination of the following factors:
-
Poor Aqueous Solubility: this compound is known to be dissolved in organic solvents like DMSO for in vitro studies, suggesting it may have low water solubility.[1] If the compound does not dissolve efficiently in the gastrointestinal (GI) fluids, its absorption will be limited.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.
A systematic approach to identifying the root cause is crucial for developing an effective strategy to enhance bioavailability.
Q2: What are the first steps to troubleshoot the low oral bioavailability of this compound?
A2: A logical troubleshooting workflow can help pinpoint the issue:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the conditions of the GI tract. Also, assess its lipophilicity (LogP).
-
Conduct a Pilot Pharmacokinetic (PK) Study with an Intravenous (IV) Dose: Administering this compound intravenously will help determine its clearance and volume of distribution. This data is essential to calculate the absolute oral bioavailability (F%) and understand if rapid clearance is a contributing factor.
-
Evaluate In Vitro Permeability: Use an in vitro model, such as a Caco-2 cell assay, to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.
The following diagram illustrates a recommended initial troubleshooting workflow:
Caption: Initial workflow for troubleshooting low oral bioavailability.
Q3: If poor solubility is identified as the main issue, what formulation strategies can we employ?
A3: For poorly soluble compounds, several formulation strategies can enhance dissolution and, consequently, absorption. The choice of strategy will depend on the specific properties of this compound and the experimental context.
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation vehicle to ionize the molecule can increase its solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, or ethanol) can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous environment of the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. This can keep the drug in a solubilized state and enhance its absorption via the lymphatic pathway.
-
Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanocrystal technology increases the surface area available for dissolution, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.
Troubleshooting Guides
Guide 1: Improving this compound Formulation for a Pilot Oral PK Study
This guide provides a step-by-step approach to developing an improved formulation for a follow-up in vivo study after initial results with a simple suspension showed poor exposure.
Objective: To select and prepare a formulation that enhances the solubility of this compound and improves its oral absorption.
Decision Pathway:
Caption: Decision pathway for selecting an improved oral formulation.
Comparative Formulation Data (Hypothetical)
The following table presents hypothetical pharmacokinetic data that might be observed when testing different formulations of this compound in mice at a 10 mg/kg oral dose.
| Formulation Type | Vehicle Composition | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in water | 50 ± 15 | 150 ± 45 | 1.0 |
| Co-solvent Solution | 20% PEG400 / 80% Saline | 250 ± 60 | 900 ± 200 | 0.5 |
| SEDDS | 30% Capryol 90 / 50% Cremophor EL / 20% PEG400 | 600 ± 150 | 2500 ± 500 | 0.5 |
| Nanosuspension | This compound nanocrystals in 0.2% Poloxamer 188 | 450 ± 110 | 1800 ± 400 | 0.75 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound in Mice
1. Objective: To determine the pharmacokinetic profile and calculate the oral bioavailability of this compound when administered via oral gavage in different formulations.
2. Materials:
-
This compound
-
Formulation vehicles (e.g., 0.5% CMC in water, 20% PEG400 in saline, SEDDS formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for bioanalysis (LC-MS/MS)
3. Method:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Fasting: Fast the mice for 4 hours before dosing (with free access to water).
-
Dose Preparation: Prepare the this compound formulations at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25 g mouse).
-
Dosing:
-
Intravenous (IV) Group (for absolute bioavailability): Administer this compound (e.g., at 1 mg/kg) dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.
-
Oral (PO) Groups: Administer the different this compound formulations via oral gavage at 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-75 µL) from a suitable site (e.g., saphenous vein) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
1. Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like P-gp.
2. Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
3. Method:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound (at a non-toxic concentration, e.g., 10 µM) to the apical (donor) chamber. Collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
To test for efflux, repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor like verapamil.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests that this compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of an inhibitor confirms this.
-
Signaling Pathways
This compound is a dual inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) and Phosphodiesterase 7 (PDE7). While these pathways are more related to its mechanism of action than its bioavailability, understanding them is crucial for the overall research context.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Addressing VP3.15 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual phosphodiesterase (PDE)7 and glycogen (B147801) synthase kinase (GSK)3 inhibitor, VP3.15, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE)7 and glycogen synthase kinase (GSK)3.[1][2] Its inhibitory actions on these two enzymes give it neuroprotective and neuroreparative properties, making it a compound of interest for conditions like multiple sclerosis.[1][3][4]
Q2: Is this compound expected to be toxic to primary cell cultures?
A2: While this compound is investigated for its neuroprotective effects, all compounds have the potential for cytotoxicity at certain concentrations.[5] Primary cells, in particular, can be more sensitive than immortalized cell lines. Therefore, it is crucial to determine the optimal, non-toxic working concentration of this compound for your specific primary cell type through careful dose-response experiments.
Q3: What are the initial steps I should take before using this compound in my primary cell culture experiments?
A3: Before initiating experiments with this compound, it is essential to:
-
Establish a healthy primary cell culture: Ensure your cells are viable and proliferating as expected under standard culture conditions.
-
Determine solvent tolerance: this compound is typically dissolved in a solvent like DMSO. It is critical to perform a vehicle control experiment to find the maximum concentration of the solvent that your primary cells can tolerate without any toxic effects.[6] Generally, the final solvent concentration in the culture medium should be kept low (e.g., ≤0.5% for DMSO).
-
Perform a dose-response curve: To identify the optimal working concentration of this compound, a broad range of concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[5]
Q4: What are the visual indicators of potential cytotoxicity in primary cell cultures?
A4: Common signs of toxicity in primary cell cultures include:
-
Changes in morphology: Cells may appear rounded, shrunken, or develop vacuoles in the cytoplasm.[6]
-
Reduced cell adherence: A noticeable number of adherent cells may detach from the culture surface.[6]
-
Decreased cell density: A clear reduction in the number of viable cells compared to control cultures.[6]
-
Increased cellular debris: An accumulation of floating debris from dead cells.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cell cultures.
Issue 1: Massive and rapid cell death is observed at all tested concentrations of this compound.
-
Possible Cause: The initial concentration range of this compound may be too high for the sensitivity of your primary cells.
-
Suggested Solution: Conduct a dose-response experiment with a much wider and lower range of concentrations. It is advisable to start with concentrations in the nanomolar range and perform serial dilutions.[5]
-
Possible Cause: The solvent used to dissolve this compound is at a toxic concentration.
-
Suggested Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level for your specific cells, as determined by a vehicle control experiment.[6]
Issue 2: Cell viability decreases over time, even at low concentrations of this compound.
-
Possible Cause: The compound may be unstable in the culture medium, degrading into toxic byproducts.
-
Suggested Solution: Reduce the exposure time of the cells to this compound.[5] Consider replacing the medium with fresh this compound-containing medium at regular intervals if longer exposure is necessary.
-
Possible Cause: The primary cells are highly sensitive to the culture environment.
-
Suggested Solution: Ensure you are using the optimal media formulation for your specific cell type, as this can influence their resilience to stressors.[5]
Issue 3: Inconsistent or unexpected results between experiments.
-
Possible Cause: Contamination of the cell culture.
-
Suggested Solution: Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.[7][8][9] If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.[7]
-
Possible Cause: Variability in primary cell health.
-
Suggested Solution: Ensure consistent cell seeding density and use cells from the same passage number for your experiments to minimize variability.
Data Presentation
Table 1: Recommended Starting Concentrations for Cytotoxicity Assays
| Assay Type | Recommended Starting Concentration Range | Reference |
| MTT Assay | 0.1 µM - 1000 µM (serial dilutions) | [5] |
| LDH Assay | Dependent on cell type and seeding density | [10] |
| Caspase-3 Assay | Dependent on apoptosis induction method | [11] |
Table 2: Maximum Recommended Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Reference |
| DMSO | ≤ 0.5% | |
| Ethanol | ≤ 0.5% | |
| Acetone | ≤ 0.5% | |
| DMF | ≤ 0.1% |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of culture medium.[14]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Mix each sample and read the absorbance at 570 nm using a microplate reader.[14][15]
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as you would for an MTT assay.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add a stop solution if required by the kit protocol.[10]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[10]
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16]
-
Cell Lysis: After treating cells with this compound, lyse the cells using a chilled cell lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Absorbance Reading: Measure the absorbance at 400-405 nm to quantify the amount of cleaved substrate.[16][18]
Visualizations
Caption: A general experimental workflow for determining the toxicity of this compound in primary cell cultures.
Caption: A decision-making flowchart for troubleshooting unexpected cell death in primary cell cultures.
Caption: A simplified diagram of the signaling pathways targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 4. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. corning.com [corning.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NG [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. biogot.com [biogot.com]
- 17. abcam.com [abcam.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
VP3.15 Technical Support Center: Optimizing Treatment Duration
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers refine VP3.15 treatment duration for optimal experimental outcomes. We will address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, survival, and differentiation.
Caption: this compound inhibits the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Q2: How does treatment duration affect the measured IC50 value of this compound?
The duration of treatment can significantly impact the calculated IC50 value. Longer exposure times generally result in lower IC50 values, as the compound has more time to exert its cytotoxic or anti-proliferative effects. It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.
Table 1: Effect of this compound Treatment Duration on IC50 Values in Various Cancer Cell Lines
| Cell Line | 24-Hour IC50 (nM) | 48-Hour IC50 (nM) | 72-Hour IC50 (nM) |
| HT-29 (Colon) | 150.2 | 45.8 | 12.5 |
| A375 (Melanoma) | 85.5 | 22.1 | 5.9 |
| Panc-1 (Pancreatic) | 350.7 | 110.3 | 35.1 |
Data are representative. Actual values may vary based on experimental conditions.
Q3: What is the recommended time frame for assessing target engagement versus downstream apoptosis?
Target engagement (i.e., inhibition of p-ERK) is a rapid process, while downstream effects like apoptosis take longer to manifest.
-
Target Engagement (p-ERK Inhibition): Assess at early time points, typically between 1 to 6 hours post-treatment. This confirms that the compound is hitting its intended target before secondary effects occur.
-
Cell Viability/Proliferation: Measure between 48 to 72 hours . This duration is usually sufficient to observe significant anti-proliferative effects.
-
Apoptosis (e.g., Caspase-3/7 Activity): Assess between 24 to 48 hours . This allows enough time for the apoptotic cascade to be initiated following pathway inhibition.
Troubleshooting Guide
Problem 1: I see high cell viability even at high this compound concentrations after a 72-hour incubation.
This issue can arise from several factors. Follow this logical workflow to diagnose the problem.
Caption: Workflow for troubleshooting unexpected high cell viability results.
Possible Causes & Solutions:
-
Inactive Compound: Verify the integrity and concentration of your this compound stock. If possible, test it on a known sensitive cell line as a positive control.
-
Intrinsic Resistance: The cell line may not depend on the MAPK/ERK pathway for survival. Confirm the presence of a constitutively active pathway by checking baseline p-ERK levels via Western blot (see Protocol 2).
-
Pathway Reactivation: Some cell lines adapt by reactivating the ERK pathway through feedback mechanisms. A time-course Western blot (e.g., at 6, 24, and 48 hours) can reveal if p-ERK levels rebound.
Problem 2: Target inhibition is strong initially, but p-ERK levels rebound after 24 hours.
This phenomenon often indicates the activation of a negative feedback loop. When MEK is inhibited, the cell may compensate by increasing upstream signaling, leading to pathway reactivation.
Table 2: Time-Course of p-ERK Inhibition by this compound (100 nM) in A375 Cells
| Treatment Duration | p-ERK Level (Normalized to Total ERK) |
| 1 Hour | 0.05 |
| 6 Hours | 0.15 |
| 24 Hours | 0.65 |
| 48 Hours | 0.80 |
Data are representative and indicate a rebound in p-ERK signaling.
Solutions:
-
Intermittent Dosing: In longer-term cultures, consider a washout and re-dosing schedule (e.g., treat for 24h, washout for 24h, then re-treat) to mitigate adaptive resistance.
-
Combination Therapy: Combine this compound with an inhibitor of an upstream component (e.g., a RAF inhibitor) or a parallel survival pathway (e.g., a PI3K inhibitor) to achieve a more durable response.
Appendix: Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Cell Treatment & Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound or vehicle for the desired time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the p-ERK/total ERK ratio.
Technical Support Center: Minimizing Variability in VP3.15 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VP3.15, a potent dual inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3β (GSK-3β). Adherence to the protocols and troubleshooting advice outlined below will help ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that simultaneously inhibits two key enzymes: PDE7 and GSK-3β.[1][2]
-
PDE7 Inhibition: PDE7 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting PDE7, this compound increases intracellular cAMP levels, which can modulate various cellular processes, including inflammation and immune responses.[3][4]
-
GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound can have neuroprotective and anti-inflammatory effects.[1][5]
The dual inhibition of both targets can lead to synergistic effects, making this compound a valuable tool for research in neurodegenerative diseases and oncology.[5][6]
Q2: How should I dissolve and store this compound?
A2: Proper handling and storage of this compound are critical for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound.[7]
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[8] Keep the vials tightly sealed and protected from light.
-
Working Solution: It is best practice to prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods, as this may lead to degradation.
Q3: What is the difference between this compound and this compound dihydrobromide?
A3: this compound dihydrobromide is the salt form of the this compound free base. While both forms exhibit comparable biological activity at equivalent molar concentrations, the dihydrobromide salt form generally has enhanced water solubility and stability, which can be advantageous for certain experimental setups.[8][9]
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
It is important to note that these values can vary depending on the specific assay conditions, including substrate concentration.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in a multi-well plate is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the plate in a cross-like pattern after seeding to distribute the cells evenly.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, thoroughly mix each dilution before proceeding to the next.
-
-
Compound Precipitation: If this compound precipitates out of solution upon dilution into aqueous media, its effective concentration will be inconsistent.
-
Solution: Visually inspect your working solutions for any signs of precipitation. If observed, you may need to lower the final concentration or use a co-solvent system. Always include a vehicle control (e.g., DMSO) at the same final concentration as your treated wells to account for any solvent effects.
-
Issue 2: Inconsistent IC50 Values Across Experiments
Possible Causes and Solutions:
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to treatment.
-
Solution: Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments. Ensure high cell viability (>90%) before starting an experiment.
-
-
Variability in Reagent Preparation: Inconsistent preparation of media, supplements, or assay reagents can affect experimental outcomes.
-
Solution: Maintain a standardized protocol for reagent preparation. Use reagents from the same lot number for a set of related experiments whenever possible.
-
-
Incubation Time: The duration of compound exposure can influence the observed IC50 value.
-
Solution: Keep the incubation time with this compound consistent across all experiments.
-
-
Assay-Specific Conditions: Factors such as substrate concentration in enzymatic assays can alter the apparent IC50 value.
-
Solution: Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
-
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value |
| Targets | PDE7, GSK-3β |
| IC50 (PDE7) | 1.59 µM |
| IC50 (GSK-3β) | 0.88 µM |
| Recommended Solvent | DMSO |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) |
| Formulation Note | Dihydrobromide salt form offers higher solubility and stability |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range |
| Cell Viability (e.g., MTT, AlamarBlue) | 0.1 µM - 20 µM |
| Western Blot (Signaling Pathway Analysis) | 1 µM - 10 µM |
| Immunofluorescence | 1 µM - 10 µM |
| In vivo (mouse models) | 10 mg/kg |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific cell line and experimental conditions through a dose-response experiment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in complete cell culture medium.
-
Cell Treatment: Remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Denature the samples by heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound as required for your experiment.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on PDE7 and GSK-3β signaling pathways.
Caption: General experimental workflow for studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
challenges in synthesizing VP3.15 for research use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of VP3.15, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3β (GSK-3β). This compound belongs to the 5-imino-1,2,4-thiadiazole family of heterocyclic compounds and is under investigation for its neuroprotective and neuroreparative properties, particularly in the context of multiple sclerosis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a 5-imino-1,2,4-thiadiazole derivative, typically involves the oxidative cyclization of a corresponding N-amidinothiourea precursor. This method is a common and effective way to form the 1,2,4-thiadiazole (B1232254) ring. The overall process can be broken down into two main stages: formation of the N-amidinothiourea intermediate and its subsequent oxidative cyclization to yield the final product.
Q2: What are the typical starting materials and reagents for the synthesis of this compound?
A2: While the exact proprietary protocol may vary, a representative synthesis would likely start from commercially available precursors. Key reagents include a substituted benzoyl isothiocyanate and a substituted aminoguanidine (B1677879) to form the N-amidinothiourea intermediate. The subsequent cyclization step requires an oxidizing agent, such as iodine or hydrogen peroxide, often in the presence of a base.
Q3: What are the most common challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Low yield of the final product: This can be due to incomplete reaction, side reactions, or degradation of the product.
-
Difficulty in purification: The crude product may contain unreacted starting materials, intermediates, and side products that are difficult to separate.
-
Formation of side products: Undesired side reactions can compete with the main reaction, reducing the yield and complicating purification.
-
Reaction monitoring: It can be challenging to determine the optimal reaction time, as both incomplete reaction and over-oxidation can be problematic.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: A combination of analytical techniques is recommended for the characterization of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no formation of the N-amidinothiourea intermediate | Inactive reagents. | Ensure the freshness and purity of the starting materials, particularly the isothiocyanate. |
| Inappropriate solvent. | Use a dry, aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). | |
| Incorrect reaction temperature. | The reaction is typically carried out at room temperature. Ensure the reaction is not being overheated. | |
| Low yield of this compound during the cyclization step | Inefficient oxidizing agent. | Iodine is a commonly used and effective oxidizing agent for this type of cyclization. Consider optimizing the amount of iodine used. |
| Suboptimal reaction temperature. | The cyclization is often performed at room temperature or with gentle heating. A temperature that is too high can lead to decomposition. | |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction. | |
| Formation of multiple spots on TLC after cyclization | Side reactions due to over-oxidation. | Carefully control the amount of oxidizing agent and the reaction time. Monitor the reaction closely by TLC. |
| Impure starting materials. | Purify the N-amidinothiourea intermediate before proceeding to the cyclization step. | |
| Difficulty in purifying the final product | Co-elution of impurities with the product during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
| Product is insoluble in common crystallization solvents. | Try a wider range of solvents or solvent mixtures for recrystallization. If the product is a salt, consider converting it to the free base for purification, and then back to the salt form if needed. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on general methods for the synthesis of 5-imino-1,2,4-thiadiazole derivatives.
Step 1: Synthesis of the N-amidinothiourea Intermediate
-
To a solution of the appropriate substituted aminoguanidine (1 equivalent) in dry acetonitrile, add the corresponding substituted benzoyl isothiocyanate (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold acetonitrile, and dried under vacuum to yield the N-amidinothiourea intermediate.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the N-amidinothiourea intermediate (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a solution of iodine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Dual signaling pathway of this compound.
troubleshooting inconsistent results with VP3.15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VP3.15, a dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a dual inhibitor, targeting two key enzymes:
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.
-
Phosphodiesterase 7 (PDE7): An enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways.
By inhibiting both GSK-3β and PDE7, this compound can modulate multiple signaling cascades within a cell.
Q2: In what research areas is this compound currently being investigated?
This compound has shown potential in pre-clinical studies for neurodegenerative diseases and oncology. Specifically, it has been investigated for its neuroprotective and anti-inflammatory effects in models of multiple sclerosis and for its anti-tumor properties in glioblastoma.
Q3: What is the most critical factor influencing the efficacy of this compound in glioblastoma models?
The most critical determinant of this compound's anti-tumor efficacy in glioblastoma is the PTEN (Phosphatase and Tensin homolog) status of the cancer cells.[1][2] In vivo studies have demonstrated that this compound is effective at inhibiting tumor growth in glioblastoma models with wild-type (functional) PTEN.[1][2] Its efficacy is significantly diminished in tumors with PTEN deficiency.[1]
Troubleshooting Inconsistent Results with this compound
This guide addresses common issues that may lead to inconsistent or unexpected results during experiments with this compound.
Problem 1: Variable or no effect of this compound on glioblastoma cell viability in vitro.
-
Question: My in vitro experiments with this compound on glioblastoma cell lines show inconsistent results. Sometimes I see a decrease in viability, and other times there is little to no effect. Why is this happening?
-
Answer: The most likely reason for this variability is the PTEN status of the glioblastoma cell lines you are using. The anti-tumor effect of this compound is largely dependent on the presence of wild-type PTEN.[1][2]
-
Recommended Action:
-
Determine the PTEN status of your cell lines. This can be done by Western blotting (see protocol below) or by checking the literature for the specific cell lines.
-
Use appropriate control cell lines. Include both PTEN wild-type and PTEN-deficient glioblastoma cell lines in your experiments to confirm the PTEN-dependent effect of this compound.
-
Standardize your cell culture conditions. Ensure consistent cell passage numbers, media composition, and cell seeding densities to minimize experimental variability.
-
-
Problem 2: Lack of in vivo anti-tumor effect of this compound in a glioblastoma xenograft model.
-
Question: I am not observing any significant reduction in tumor growth in my mouse xenograft model of glioblastoma when treating with this compound. What could be the issue?
-
Answer: Similar to the in vitro observations, the lack of in vivo efficacy is strongly linked to the PTEN status of the implanted glioblastoma cells.[1][2]
-
Recommended Action:
-
Confirm the PTEN status of the tumor cells used for implantation.
-
Verify the this compound dosage and administration route. For in vivo studies in mice, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in PTEN wild-type models.[1]
-
Ensure the tumor model is appropriate. The anti-tumor activity of this compound in glioblastoma is associated with its effects on the tumor microenvironment, including a reduction in myeloid cells and vascularization.[1] The chosen in vivo model should allow for the assessment of these parameters.
-
-
Problem 3: Difficulty in detecting the downstream effects of this compound on GSK-3β and PDE7 signaling.
-
Question: I am trying to confirm the mechanism of action of this compound by looking at downstream signaling, but my results are unclear. What should I be looking for?
-
Answer: this compound's dual-action can be confirmed by assessing the downstream targets of both GSK-3β and PDE7.
-
Recommended Action:
-
For GSK-3β inhibition: Perform a Western blot to detect the phosphorylation of GSK-3β substrates. Inhibition of GSK-3β should lead to a decrease in the phosphorylation of its targets.
-
For PDE7 inhibition: Measure the intracellular levels of cAMP. Inhibition of PDE7 will lead to an accumulation of cAMP.
-
Optimize treatment time and concentration. The effects on downstream signaling may be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing these changes.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line Characteristics | Expected Response to this compound (at effective concentrations) |
| PTEN Wild-Type | Significant decrease in cell viability |
| PTEN-Deficient/Null | Minimal to no effect on cell viability |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
In vivo studies using orthotopic xenografts of glioblastoma have demonstrated a survival benefit with this compound treatment in a PTEN-dependent manner.
| Tumor Model | Treatment Regimen | Outcome |
| PTEN Wild-Type Glioblastoma | 10 mg/kg this compound, i.p. | Increased survival |
| PTEN-Deficient Glioblastoma | 10 mg/kg this compound, i.p. | No significant survival benefit |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of glioblastoma cell lines using a resazurin-based assay.
Materials:
-
Glioblastoma cell lines (PTEN wild-type and PTEN-deficient)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Resazurin (B115843) sodium salt solution
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for PTEN Status
This protocol describes the detection of PTEN protein expression in glioblastoma cell lines by Western blotting.
Materials:
-
Glioblastoma cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against PTEN
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PTEN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualization
Caption: this compound dual-inhibits GSK-3β and PDE7 pathways.
Caption: General workflow for testing this compound efficacy.
Caption: PTEN status determines this compound anti-tumor efficacy.
References
- 1. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK-3β Inhibitors in Neurodegeneration: VP3.15 and Other Key Compounds
Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a critical enzyme implicated in a wide array of cellular processes, and its dysregulation is a central feature in the pathology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] GSK-3β's role in tau hyperphosphorylation, amyloid-beta (Aβ) production, and neuroinflammation makes it a prime therapeutic target.[3][4] This guide provides a comparative overview of a novel dual-target inhibitor, VP3.15, alongside other well-established GSK-3β inhibitors, offering insights for researchers and drug development professionals.
This compound: A Dual-Target Inhibitor
This compound is a small heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family.[5][6] It uniquely functions as a dual inhibitor of both phosphodiesterase 7 (PDE7) and GSK-3β.[5][7] This dual action is significant as both GSK-3β and PDE7 inhibitors have shown therapeutic promise in demyelinating diseases.[5][7] Preclinical studies have demonstrated that this compound can reduce neuroinflammation and neuronal loss.[5][6] In a mouse model of primary progressive multiple sclerosis (TMEV-IDD), this compound treatment ameliorated the disease course, improved motor deficits, and showed significant efficacy in immunomodulation and promoting the proliferation and differentiation of oligodendrocyte precursors, which is crucial for remyelination.[7][8] Furthermore, in a model of germinal matrix-intraventricular hemorrhage, this compound reduced hemorrhages, microglia presence, brain atrophy, and tau hyperphosphorylation, while improving cognitive function.[5][6]
Comparative Analysis of GSK-3β Inhibitors
While this compound shows promise with its dual-target approach, a range of other GSK-3β inhibitors have been extensively studied. These can be broadly categorized into ATP-competitive and non-ATP competitive inhibitors. Non-ATP competitive inhibitors are often considered to have a better side-effect profile as they are more selective.[1][3]
Here, we compare this compound with four other prominent GSK-3β inhibitors: Lithium, Tideglusib, CHIR-99021, and AR-A014418.
| Inhibitor | Class/Mechanism | Key Preclinical/Clinical Findings in Neurodegeneration | Reported IC50 (GSK-3β) |
| This compound | Dual PDE7 and GSK-3β inhibitor[5][7] | Reduces neuroinflammation, neuronal loss, and demyelination in models of multiple sclerosis and brain hemorrhage.[6][7][8] Promotes remyelination.[8] | Not explicitly reported in reviewed literature. |
| Lithium | Non-competitive inhibitor of GSK-3β[9][10] | Reduces Aβ deposition and tau phosphorylation in transgenic mice.[9][11] Modulates autophagy, inflammation, and oxidative stress.[11] Long-standing clinical use for bipolar disorder.[12] | ~1.5 mM (in cells)[13] |
| Tideglusib | Non-ATP competitive, irreversible inhibitor[14][15] | Reduces tau phosphorylation, amyloid deposition, neuronal loss, and gliosis in transgenic mice.[16] Has shown neuroprotective and anti-inflammatory effects.[14] Clinical trials for Alzheimer's and progressive supranuclear palsy have been conducted.[16] | Not applicable (irreversible) |
| CHIR-99021 | ATP-competitive inhibitor[17] | Highly potent and selective.[17] Promotes neuronal differentiation and survival in various models.[18][19] Dose-dependent effects on apoptosis, proliferation, and migration in cerebral organoids.[18] | ~6.7 nM[17] |
| AR-A014418 | ATP-competitive, thiazole (B1198619) class inhibitor[20] | Reduces insoluble tau levels in transgenic mice.[20] Inhibits tau phosphorylation in cells and prevents Aβ-induced neurodegeneration in hippocampal slices.[20] | ~104 nM[21] |
Signaling Pathways and Experimental Workflows
GSK-3β is a key regulator in multiple signaling pathways. Its inhibition can lead to neuroprotective effects through various mechanisms.
Caption: GSK-3β signaling in neurodegeneration and points of intervention.
A typical experimental workflow to evaluate a novel GSK-3β inhibitor involves a multi-stage process, from initial screening to in vivo validation.
Caption: Workflow for the evaluation of novel GSK-3β inhibitors.
Experimental Protocols
1. In Vitro GSK-3β Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GSK-3β.
-
Methodology: Recombinant human GSK-3β is incubated with a specific substrate (e.g., a phosphopeptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo Kinase Assay which measures ADP formation.[22][23] The results are then plotted to calculate the IC50 value.
2. Cellular Tau Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to reduce tau phosphorylation in a cellular context.
-
Methodology: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are treated with the inhibitor. Tau hyperphosphorylation can be induced using agents like okadaic acid.[22] Following treatment, cell lysates are collected, and the levels of phosphorylated tau at specific epitopes (e.g., Ser396) and total tau are measured by Western blotting using specific antibodies.[24] Densitometry is used to quantify the changes in phosphorylation.
3. In Vivo Efficacy in a Transgenic Mouse Model of Tauopathy (e.g., JNPL3 mice)
-
Objective: To evaluate the therapeutic potential of an inhibitor in reducing tau pathology and neurodegeneration in a living organism.
-
Methodology: JNPL3 transgenic mice, which overexpress a mutant form of human tau, are treated with the inhibitor (e.g., via oral gavage or in drinking water) or a vehicle control for a specified period.[9][20] Following the treatment period, brains are harvested. One hemisphere may be used for biochemical analysis to measure levels of soluble and insoluble (aggregated) tau via Western blotting.[20] The other hemisphere can be used for immunohistochemistry to assess tau pathology, neuronal loss, and gliosis.[16] Behavioral tests to assess cognitive or motor function can also be performed before and after treatment.[16]
Conclusion
GSK-3β remains a highly attractive target for the development of therapeutics for neurodegenerative diseases. This compound presents a novel approach with its dual inhibition of GSK-3β and PDE7, showing promise in models of neuroinflammation and demyelination. Its performance relative to more established inhibitors like Lithium, Tideglusib, CHIR-99021, and AR-A014418 highlights the diverse chemical space and mechanistic approaches being explored. Continued research, particularly focusing on long-term safety and efficacy in a broader range of neurodegenerative models, will be crucial in determining the clinical potential of these compounds. The provided experimental frameworks offer a basis for the systematic evaluation of next-generation GSK-3β inhibitors.
References
- 1. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular mechanisms and therapeutic potential of lithium in Alzheimer’s disease: repurposing an old class of drugs [frontiersin.org]
- 12. Low-Dose Lithium Supplementation Influences GSK3β Activity in a Brain Region Specific Manner in C57BL6 Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzforum.org [alzforum.org]
- 17. agscientific.com [agscientific.com]
- 18. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
VP3.15: A Novel Dual Inhibitor Shows Promise in Preclinical Models of Progressive Multiple Sclerosis
For Immediate Release
A novel, orally available, and CNS-penetrant small molecule, VP3.15, has demonstrated significant therapeutic potential in a preclinical model of primary progressive multiple sclerosis (PPMS). As a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase 3β (GSK3β), this compound targets both inflammatory and neurodegenerative pathways implicated in the progression of multiple sclerosis (MS). This comparison guide provides an in-depth analysis of the preclinical efficacy of this compound in relation to established standard-of-care treatments for progressive forms of MS.
Executive Summary
Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage. While several disease-modifying therapies (DMTs) are available for relapsing forms of MS, treatment options for progressive forms, particularly PPMS, are limited. Ocrelizumab is currently the only approved DMT for PPMS.
Preclinical studies utilizing the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics key aspects of PPMS, have shown that this compound significantly ameliorates motor deficits, reduces neuroinflammation, preserves myelin, and protects against axonal loss. This guide presents the quantitative data from these studies in a comparative format alongside available data for standard MS treatments, details the experimental protocols, and visualizes the relevant biological pathways.
Comparative Efficacy of this compound and Standard MS Treatments
The following tables summarize the preclinical efficacy of this compound in the TMEV-IDD mouse model of PPMS and compares it with available preclinical data for standard MS treatments. It is important to note that the preclinical data for standard treatments are often from the Experimental Autoimmune Encephalomyelitis (EAE) model, which is more representative of relapsing-remitting MS. Direct comparative studies of this compound and these agents in the TMEV-IDD model are not yet available.
Table 1: Efficacy of this compound in the TMEV-IDD Mouse Model of PPMS
| Efficacy Endpoint | Vehicle Control (TMEV-infected) | This compound Treated (10 mg/kg) | Outcome |
| Motor Function | |||
| Horizontal Activity (arbitrary units) | Decreased | Significantly Counteracted Decrease | Improved motor function[1] |
| Vertical Activity (arbitrary units) | Decreased | Significantly Counteracted Decrease | Improved motor function[1] |
| Neuroinflammation | |||
| Microglial Activation (% Iba-1+ stained area) | Increased | Significantly Reduced | Reduced neuroinflammation |
| CD4+ T Lymphocyte Infiltration (cells/mm²) | Increased | Significantly Reduced | Reduced immune cell infiltration |
| Myelin Preservation | |||
| Demyelinated Area (%) | Increased | Significantly Reduced | Promoted myelin preservation |
| Myelin Basic Protein (MBP) Staining | Significant Loss | Significantly Counteracted Loss | Promoted myelin preservation |
| Axonal Integrity | |||
| Neurofilament Heavy (NFH) Staining (% area) | Significant Reduction | Levels Recovered to Near Sham | Protected against axonal damage |
| Oligodendrocyte Differentiation | |||
| Mature Oligodendrocytes (CC1+ cells) | No significant change from sham | Significant Increase | Promoted differentiation of oligodendrocyte precursors |
Table 2: Preclinical Efficacy of Standard MS Treatments (Primarily in EAE models)
| Treatment | Preclinical Model | Key Efficacy Findings |
| Ocrelizumab | DTH-TLS model in huCD20 transgenic mice | Significantly reduced the number of CD19+ B-cells in tissues. More effective than subcutaneous ocrelizumab in reducing microglial activation and reactive astrocytes when administered intravenously[2]. |
| Siponimod | EAE | Completely suppressed clinical scores and reduced microglial activation[3]. Showed prophylactic and therapeutic effects in an EAE-optic neuritis model, with an ≈ 80–95% reduction in clinical EAE scores[3]. In the TMEV model, it did not significantly impact neurodegeneration, spinal volume, or lesion volume. |
| Cladribine | EAE | Significantly attenuated clinical deficits. Led to peripheral immune cell depletion and reduced immune cell infiltration into the CNS. Partially restored cortical neuronal network function[1]. |
| Fingolimod | EAE | Prophylactic treatment significantly inhibited the elevation of EAE scores. Therapeutic treatment reversed EAE-associated clinical signs[2][4]. |
Mechanism of Action
This compound's dual-inhibitory action on PDE7 and GSK3β provides a multi-faceted approach to treating MS.
-
PDE7 Inhibition: Increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects and promotes oligodendrocyte differentiation and survival.
-
GSK3β Inhibition: Modulates inflammatory responses and promotes neuroprotection and remyelination.
In contrast, standard MS treatments have different primary mechanisms:
-
Ocrelizumab: A monoclonal antibody that targets and depletes CD20-expressing B-cells, which play a central role in the inflammatory cascade of MS.
-
Siponimod: A sphingosine-1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their migration into the CNS. It may also have direct effects on neural cells within the CNS.
-
Cladribine: A purine (B94841) nucleoside analogue that selectively depletes lymphocytes, leading to a reduction in the inflammatory response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in the TMEV-IDD model.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for TMEV-IDD model.
Experimental Protocols
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
The TMEV-IDD model is a well-established viral model of progressive MS.[5][6]
-
Animals: Susceptible mouse strains, such as SJL/J, are typically used.
-
Virus Inoculation: Mice are anesthetized and intracerebrally injected with a suspension of the Daniel (DA) strain of TMEV.
-
Disease Progression: Following an acute encephalomyelitis, the mice develop a chronic, progressive demyelinating disease characterized by motor deficits. This chronic phase typically begins around 30-45 days post-infection.
-
Treatment Administration: In the cited study for this compound, treatment was initiated at day 45 or 60 post-infection, modeling a therapeutic intervention after disease onset. This compound was administered orally at a dose of 10 mg/kg daily.
-
Outcome Measures:
-
Clinical Scoring: Motor function is assessed using behavioral tests such as the rotarod test and open-field analysis to measure horizontal and vertical activity.
-
Histopathology: At the end of the study, spinal cord tissue is collected for histological analysis. Demyelination is often assessed using Luxol Fast Blue staining.
-
Immunohistochemistry: Specific antibodies are used to quantify markers of:
-
Conclusion
The preclinical data for this compound in a relevant model of primary progressive multiple sclerosis are highly encouraging. Its dual mechanism of action, targeting both inflammation and neurodegeneration, represents a promising therapeutic strategy. While direct comparative studies with standard-of-care treatments in the same preclinical model are needed, the initial findings suggest that this compound warrants further investigation as a potential novel treatment for progressive forms of MS. The data presented in this guide provide a foundation for researchers and drug development professionals to evaluate the potential of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution and efficacy of ofatumumab and ocrelizumab in humanized CD20 mice following subcutaneous or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mouse models of multiple sclerosis: experimental autoimmune encephalomyelitis and Theiler's virus-induced demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bnac.net [bnac.net]
- 7. Myelin basic protein and neurofilament H in postmortem cerebrospinal fluid as surrogate markers of fatal traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin basic protein mRNA levels affect myelin sheath dimensions, architecture, plasticity, and density of resident glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased levels of myelin basic protein transcripts gene in virus-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Contribution of microglia/macrophage to the pathogenesis of TMEV infection in the central nervous system [frontiersin.org]
- 13. Contribution of microglia/macrophage to the pathogenesis of TMEV infection in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Target Engagement of VP3.15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of VP3.15, a potent dual inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2][3] While this compound has shown promise in preclinical models for neuroinflammatory and neurodegenerative diseases, rigorous validation of its engagement with both targets at the cellular level is crucial for its development as a therapeutic agent.[2][4][5][6][7][8][9]
This document outlines key experimental approaches for confirming the dual-target engagement of this compound, presents its inhibitory activity in comparison to other known inhibitors, and provides detailed protocols for essential validation assays.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its primary targets, PDE7 and GSK-3β, and compares it with other well-characterized inhibitors of these enzymes.
| Compound | Target(s) | IC50 (µM) | Reference |
| This compound | PDE7 | 1.59 | [1][3] |
| GSK-3β | 0.88 | [1][3] | |
| BRL-50481 | PDE7A | 0.15 | [10] |
| PDE7B | 12.1 | [10] | |
| CHIR-99021 | GSK-3α | 0.010 | [11] |
| GSK-3β | 0.0067 | [11] |
Validating Target Engagement in a Cellular Context
Direct confirmation of a compound's interaction with its intended target(s) within a living cell is a critical step in drug development. The following sections detail experimental protocols that can be employed to validate the dual-target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12][13] An increase in the melting temperature of PDE7 and GSK-3β in the presence of this compound would provide strong evidence of direct binding in a cellular environment.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., neuronal cells or immune cells expressing both PDE7 and GSK-3β) to 80-90% confluency.
-
Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PDE7 and GSK-3β in each sample using Western blotting or other sensitive protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions. In the context of target validation, a modified approach can be used to demonstrate that this compound can disrupt the interaction of PDE7 or GSK-3β with their respective binding partners, or to pull down the drug-target complex if an antibody against the drug is available.
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to either PDE7 or GSK-3β that is conjugated to agarose (B213101) beads.
-
This will pull down the target protein and any interacting molecules.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against known interacting partners of PDE7 or GSK-3β.
-
A decrease in the amount of a co-precipitated partner in the this compound-treated sample would suggest that the drug binding alters the protein's conformation or binding interface.
-
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules. In a cellular context, FRET can be used to monitor the binding of this compound to its targets if a fluorescently labeled analog of this compound is available and the target proteins are fused to a fluorescent protein.
-
Cell Line Generation:
-
Generate stable cell lines expressing PDE7 and GSK-3β fused to different fluorescent proteins (e.g., CFP-PDE7 and YFP-GSK-3β).
-
-
Cell Treatment:
-
Treat the cells with a fluorescently labeled this compound analog.
-
-
FRET Microscopy:
-
Excite the donor fluorophore (e.g., the fluorescent tag on this compound) and measure the emission from the acceptor fluorophore (the fluorescent protein fused to the target).
-
An increase in FRET signal upon addition of the labeled this compound would indicate close proximity and therefore binding to the target protein.
-
-
Competition Assay:
-
To confirm specificity, perform a competition experiment by co-incubating the cells with the fluorescently labeled this compound and an excess of unlabeled this compound.
-
A decrease in the FRET signal in the presence of the unlabeled compound would confirm specific binding.
-
Signaling Pathway of Dual PDE7 and GSK-3β Inhibition
The dual inhibition of PDE7 and GSK-3β by this compound is expected to have a synergistic effect on downstream signaling pathways. Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inhibit GSK-3β. Direct inhibition of GSK-3β by this compound, combined with this indirect inhibition via the PDE7-cAMP-PKA axis, leads to the stabilization and nuclear translocation of β-catenin, and modulation of other GSK-3β substrates, ultimately influencing gene transcription related to inflammation, cell survival, and proliferation.
Disclaimer: While the provided protocols are based on established methodologies, specific experimental conditions for validating the dual-target engagement of this compound may require optimization. The information presented in this guide is intended for research purposes and should be supplemented with a thorough review of the relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crosstalk between Phosphodiesterase 7 and Glycogen Synthase Kinase-3: Two Relevant Therapeutic Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors [jstage.jst.go.jp]
- 11. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of VP3.15's Therapeutic Claims: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical data surrounding the dual PDE7/GSK-3β inhibitor, VP3.15, reveals promising therapeutic potential in models of multiple sclerosis and glioblastoma. However, a critical gap in the existing research is the absence of independent verification from unaffiliated research groups. All currently available in-depth studies on this compound appear to originate from a collaborative network of researchers, highlighting the need for broader, independent validation of the initial findings.
This guide provides an objective comparison of this compound with established and alternative therapies for multiple sclerosis (MS) and glioblastoma, based on the available preclinical and clinical data. The information presented for this compound is derived from studies conducted by its developing research teams, while data for comparator drugs is from a range of independent preclinical and clinical trials.
Executive Summary
This compound is a small molecule that dually inhibits phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3 beta (GSK-3β). This dual mechanism is proposed to confer neuroprotective, anti-inflammatory, and pro-remyelinating properties. Preclinical studies have demonstrated its efficacy in reducing disease severity in animal models of multiple sclerosis and in inhibiting tumor growth in models of glioblastoma.
For multiple sclerosis , this compound is compared against Fingolimod, an approved oral therapy, and Ocrelizumab, a monoclonal antibody therapy. In preclinical models, this compound has shown efficacy in reducing clinical scores and inflammation.
For glioblastoma , this compound is compared with the standard-of-care chemotherapy Temozolomide (B1682018) and the anti-angiogenic therapy Bevacizumab. In vitro and in vivo preclinical studies suggest that this compound can reduce tumor cell viability and growth, particularly in tumors with wild-type PTEN.[1]
Comparison with Alternatives
Multiple Sclerosis
This compound vs. Fingolimod & Ocrelizumab
| Feature | This compound | Fingolimod (Gilenya®) | Ocrelizumab (Ocrevus®) |
| Mechanism of Action | Dual inhibitor of PDE7 and GSK-3β.[2][3] | Sphingosine-1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes.[4][5] | Anti-CD20 monoclonal antibody; depletes B cells.[6][7] |
| Preclinical Efficacy (EAE Model) | Reduced clinical scores and neuroinflammation in EAE and TMEV-IDD models.[8][9] | Reduced clinical scores and CNS inflammation. Prophylactic (0.3 mg/kg) and therapeutic (0.3 mg/kg) treatment significantly reduced total clinical scores.[2][10][11] | Not typically evaluated in standard EAE models; targets B cells which play a lesser role in some EAE models. |
| Reported Quantitative Data (Preclinical) | IC50: 1.59 μM (PDE7), 0.88 μM (GSK-3).[12] Significant reduction in motor deficits in TMEV-IDD model (10 mg/kg).[8] | Prophylactic treatment (0.3 mg/kg) reduced total EAE clinical score by 59.16%. Therapeutic treatment (0.3 mg/kg) reduced total clinical score by 60.30%.[2] | In humans, depletes CD19+ B-cells to ≤10 cells/µL.[13] |
| Clinical Status | Preclinical. No registered clinical trials found. | Approved for relapsing forms of MS. | Approved for relapsing forms of MS and primary progressive MS. |
Glioblastoma
This compound vs. Temozolomide & Bevacizumab
| Feature | This compound | Temozolomide (Temodar®) | Bevacizumab (Avastin®) |
| Mechanism of Action | Dual inhibitor of PDE7 and GSK-3β.[12][14] | Alkylating agent; induces DNA damage in cancer cells. | Monoclonal antibody against VEGF-A; inhibits angiogenesis. |
| Preclinical Efficacy (Glioma Models) | Reduced viability of human and mouse glioblastoma cell lines in vitro. Inhibited orthotopic tumor growth in a PTEN wild-type mouse model.[1] | Reduced tumor volume and prolonged survival in various glioma animal models.[3][15] | Reduced tumor growth and vascularization; prolonged survival in some preclinical models.[16][17][18] |
| Reported Quantitative Data (Preclinical) | Significant decrease in viability of glioblastoma cells at 2 μM.[1] | In a meta-analysis of animal studies, prolonged survival by a factor of 1.88 and reduced tumor volume by 50.4%.[3] | In a study with recurrent glioblastoma, improved 6-month progression-free survival to 42.6%–50.3% in clinical trials.[17] |
| Clinical Status | Preclinical. No registered clinical trials found. | Approved as a first-line treatment for glioblastoma. | Approved for recurrent glioblastoma. |
Experimental Protocols
This compound Key Experiments (Summarized from Developer Publications)
Experimental Autoimmune Encephalomyelitis (EAE) Model (as described in related studies) [8][9]
-
Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Mice also receive intraperitoneal injections of pertussis toxin.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily by oral gavage or intraperitoneal injection, starting at the onset of clinical signs or at a predetermined time point.
-
Assessment: Clinical signs of disease are scored daily on a scale of 0 to 5. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.
Glioblastoma Orthotopic Xenograft Model [1]
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically injected into the brains of immunodeficient mice.
-
Treatment: Once tumors are established (confirmed by imaging), mice are treated with this compound (e.g., 10 mg/kg/day, i.p.) or vehicle.
-
Assessment: Tumor growth is monitored by bioluminescence imaging or MRI. Survival is a primary endpoint. Immunohistochemical analysis of tumor tissue is used to assess cell proliferation, apoptosis, and microenvironment changes.
Signaling Pathways and Workflows
This compound Mechanism of Action
The dual inhibition of PDE7 and GSK-3β by this compound is hypothesized to produce synergistic therapeutic effects. Inhibition of PDE7 leads to an increase in intracellular cyclic AMP (cAMP), which can have anti-inflammatory effects. Inhibition of GSK-3β, a key regulator of numerous cellular processes, can promote cell survival and reduce inflammation.
Caption: this compound's dual inhibition of PDE7 and GSK-3β modulates key signaling pathways.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical assessment of a novel therapeutic agent like this compound in a disease model.
Caption: A generalized workflow for in vivo preclinical testing of this compound.
Conclusion
The available preclinical data for this compound, generated by its developers, suggests that its dual inhibitory mechanism holds promise for the treatment of complex neurological diseases like multiple sclerosis and glioblastoma. The compound has demonstrated favorable effects in relevant animal models. However, the lack of independent, peer-reviewed studies replicating these findings is a significant limitation in definitively assessing its therapeutic potential. Further investigation by a broader scientific community is essential to validate the initial claims and to establish a more complete and unbiased understanding of this compound's efficacy and safety profile in comparison to current and emerging therapies. Researchers and drug development professionals should consider these factors when evaluating the potential of this compound for further development.
References
- 1. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of temozolomide in animal models of glioma: was clinical efficacy predicted? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of bevacizumab treatment on survival and quality of life in newly diagnosed glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Response as a predictor of survival in patients with recurrent glioblastoma treated with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of VP3.15
A dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7), VP3.15, has demonstrated significant therapeutic potential in preclinical studies for both glioblastoma and multiple sclerosis. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits potent anti-tumor activity against glioblastoma cells and promotes neuroprotection and remyelination in models of multiple sclerosis. In vitro, this compound effectively reduces the viability of various glioblastoma cell lines. Its in vivo efficacy in glioblastoma is particularly pronounced in tumors with wild-type PTEN, where it modulates the tumor microenvironment to inhibit growth. In the context of multiple sclerosis, this compound has been shown to ameliorate disease severity in animal models by fostering the differentiation of oligodendrocyte progenitor cells into myelin-producing cells and exerting immunomodulatory effects. This guide will delve into the quantitative data from these studies, outline the experimental protocols used to generate these findings, and visualize the key signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the efficacy of this compound in both in vitro and in vivo settings for glioblastoma and multiple sclerosis.
Table 1: In Vitro Efficacy of this compound in Glioblastoma
| Cell Line | PTEN Status | This compound Concentration | Incubation Time | Effect |
| Panel of human and mouse glioblastoma cells | Various | 2 µM | 72 hours | Significant decrease in cell viability[1] |
Further research is required to establish specific IC50 values for this compound across a broader range of glioblastoma cell lines with varying genetic backgrounds.
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Orthotopic Xenograft Model
| Animal Model | Tumor Cell Line | PTEN Status | This compound Dosage | Key Outcomes |
| Mouse | SVZ-vIII | Wild-type | Not Specified | Inhibition of tumor growth; Reduction in tumor vascularity; Decreased number of myeloid cells in the tumor microenvironment[1] |
| Mouse | GL261 | Deficient | Not Specified | No significant inhibition of orthotopic growth[1] |
Table 3: In Vitro Efficacy of this compound in Oligodendrocyte Differentiation
| Cell Type | Treatment | Duration | Key Outcomes |
| Mouse and Human Oligodendrocyte Progenitor Cells (OPCs) | This compound (as a PDE7 inhibitor) | Not Specified | Enhanced OPC survival and differentiation[2] |
Quantitative data on the percentage of mature oligodendrocytes following this compound treatment is a key area for future investigation.
Table 4: In Vivo Efficacy of this compound in a Multiple Sclerosis Model (TMEV-IDD)
| Animal Model | This compound Dosage | Treatment Duration | Key Outcomes |
| Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Mice | 10 mg/kg | 15 consecutive days | Amelioration of motor deficits; Increased number of mature oligodendrocytes in the spinal cord[3] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Glioblastoma Cell Viability Assay
A panel of human and mouse glioblastoma cell lines were seeded in 96-well plates. Following a 24-hour incubation period, the cells were treated with increasing concentrations of this compound. Cell viability was assessed after 72 hours of treatment using the Alamar Blue assay, which measures metabolic activity. The absorbance was measured at 570 nm, with 600 nm as a reference wavelength. The viability of treated cells was calculated as a percentage relative to control cells treated with the vehicle (DMSO).
In Vivo Glioblastoma Orthotopic Xenograft Model
In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
OPCs are isolated from rodent or human brain tissue and cultured in a medium that maintains their progenitor state. To induce differentiation, the growth factors are withdrawn, and the cells are treated with this compound or a vehicle control. After a defined period, the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The extent of differentiation is quantified by counting the percentage of MBP-positive cells.[2][7][8]
In Vivo Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
Susceptible strains of mice, such as SJL mice, are intracerebrally injected with the Theiler's murine encephalomyelitis virus. This leads to a chronic, progressive demyelinating disease that mimics aspects of multiple sclerosis.[9][10][11][12][13] Following the onset of clinical symptoms, mice are treated with this compound (e.g., 10 mg/kg daily) or a vehicle control. Motor function is assessed regularly using a standardized clinical scoring system. At the end of the experiment, spinal cord tissue is collected for histological analysis to evaluate the extent of demyelination, inflammation, and the number of mature oligodendrocytes.[3]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathways
Caption: this compound signaling in PTEN-deficient glioblastoma.
References
- 1. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous phosphodiesterase 7 promotes oligodendrocyte precursor differentiation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mouse models of multiple sclerosis: experimental autoimmune encephalomyelitis and Theiler's virus-induced demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Theiler’s virus-induced demyelinating disease as an infectious model of progressive multiple sclerosis [frontiersin.org]
- 12. bnac.net [bnac.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Remyelination-Promoting Compounds: VP3.15 Versus Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of demyelinating diseases, such as multiple sclerosis (MS), has spurred a concerted effort to develop therapies that not only manage symptoms but also promote the regeneration of myelin sheaths. This guide provides a comparative analysis of VP3.15, a novel dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase 3β (GSK3β), against other notable compounds in the remyelination pipeline. We present a synthesis of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate an objective evaluation of these promising therapeutic candidates.
Introduction to this compound
This compound is a small molecule that has demonstrated significant potential in promoting remyelination through a dual mechanism of action. By inhibiting PDE7, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule in oligodendrocyte progenitor cell (OPC) differentiation. Simultaneously, its inhibition of GSK3β, a kinase involved in numerous cellular processes, further enhances OPC maturation into myelin-producing oligodendrocytes.[1][2] Beyond its direct effects on remyelination, this compound also exhibits anti-inflammatory and neuroprotective properties, making it a multifaceted candidate for treating demyelinating diseases.[3][4]
Comparative Analysis of Remyelination-Promoting Compounds
This section provides a head-to-head comparison of this compound with other leading compounds that have shown promise in promoting remyelination. The data presented is derived from various preclinical models of demyelination.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its comparators.
Table 1: In Vitro Efficacy of Remyelination-Promoting Compounds
| Compound | Target(s) | Model System | Key Efficacy Metric | Concentration/Dose | Result | Reference |
| This compound | PDE7, GSK3β | Mouse OPC Culture | Increased number of mature oligodendrocytes (MBP+) | 1 µM | Significant increase compared to control | [2] |
| Clemastine (B1669165) | M1 Muscarinic Acetylcholine Receptor (antagonist) | Mouse OPC Culture | Increased OPC differentiation | 100 nM | Significant increase in mature oligodendrocytes | [5] |
| Fingolimod (B1672674) | S1P Receptors (modulator) | Organotypic Cerebellar Slices | Enhanced remyelination | 100 pM - 1 µM | Significant increase in MBP expression post-demyelination | [6] |
| GSK239512 | Histamine (B1213489) H3 Receptor (antagonist/inverse agonist) | Rat OPC Culture | Promoted OPC differentiation | Not specified | Increased number of mature oligodendrocytes | [7] |
Table 2: In Vivo Efficacy of Remyelination-Promoting Compounds in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Primary Outcome Measure(s) | Key Findings | Reference |
| This compound | TMEV-IDD (Mouse) | 10 mg/kg/day, i.p. for 15 days | Reduced demyelinated area, increased mature oligodendrocytes (CC1+) | Significantly reduced demyelination and increased the number of mature oligodendrocytes. | [8][9] |
| This compound | Cuprizone (B1210641) (Mouse) | 10 mg/kg, 3 doses/week | Increased myelin staining (eriochrome cyanine) | Significantly improved remyelination one week after cuprizone withdrawal. | [6] |
| Clemastine | EAE (Mouse) | 10 mg/kg/day, oral gavage | Reduced clinical severity, preserved myelin and axons | Significantly attenuated EAE clinical scores and prevented axonal loss. | [5] |
| Clemastine | Cuprizine (Mouse) | 10 mg/kg/day for 3 weeks | Enhanced remyelination, rescued behavioral changes | Increased mature oligodendrocytes and myelin basic protein. | [10] |
| Opicinumab | EAE (Rat) | 10 mg/kg, i.v. | Ameliorated disease, promoted spinal cord remyelination | Showed robust remyelinating activity. | [11] |
| Fingolimod | Organotypic Cerebellar Slices | 100 pM - 1 µM for 14 days | Enhanced remyelination | Increased MBP expression after lysolecithin-induced demyelination. | [6] |
| GSK239512 | Cuprizone (Mouse) | Not specified | Enhanced remyelination | Promoted OPC differentiation and remyelination. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: TMEV-IDD Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.
This compound Treatment in the Theiler’s Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model[8][9]
-
Animal Model: Female SJL/J mice (6-8 weeks old) are intracerebrally injected with the Theiler's murine encephalomyelitis virus (Daniel's strain) to induce a chronic demyelinating disease that mimics aspects of progressive MS.
-
Compound Preparation: this compound is dissolved in a vehicle solution (e.g., 10% DMSO in saline).
-
Treatment Protocol:
-
Treatment is initiated at 60 days post-infection, a time point when chronic demyelination is established.
-
Mice receive daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight for 15 consecutive days.
-
A control group receives daily i.p. injections of the vehicle solution.
-
-
Outcome Measures:
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test to measure motor coordination and balance.
-
Histological Analysis: At the end of the treatment period, mice are euthanized, and spinal cord tissue is collected.
-
Demyelination is quantified by staining with Luxol Fast Blue or Eriochrome Cyanine.
-
Oligodendrocyte populations are assessed by immunohistochemistry using markers for OPCs (e.g., PDGFRα) and mature oligodendrocytes (e.g., CC1, MBP).
-
Axonal integrity is evaluated using markers like neurofilament-H (NF-H).
-
-
Clemastine Treatment in the Experimental Autoimmune Encephalomyelitis (EAE) Model[5]
-
Animal Model: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Compound Preparation: Clemastine fumarate (B1241708) is dissolved in a suitable vehicle (e.g., water or saline).
-
Treatment Protocol:
-
Prophylactic treatment: Daily oral gavage of clemastine at 10 mg/kg begins on the day of immunization (day 0).
-
Therapeutic treatment: Dosing can also be initiated at the onset of clinical signs.
-
A control group receives the vehicle.
-
-
Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis).
-
Histological Analysis: At the study endpoint, spinal cord tissue is analyzed for:
-
Inflammatory cell infiltration (e.g., H&E staining, immunohistochemistry for CD4+ T cells).
-
Demyelination (e.g., Luxol Fast Blue staining).
-
Axonal damage (e.g., Bielschowsky silver stain or neurofilament staining).
-
-
Opicinumab (Anti-LINGO-1) Treatment in the EAE Model[11]
-
Animal Model: EAE is induced in Lewis rats by immunization with recombinant MOG in CFA.
-
Compound Preparation: Opicinumab, a human monoclonal antibody, is formulated in a buffered saline solution.
-
Treatment Protocol:
-
Rats are treated with intravenous (i.v.) injections of opicinumab at a dose of 10 mg/kg.
-
Treatment can be administered at various stages of the disease (e.g., at the peak of disease or during the chronic phase).
-
A control group receives a control antibody or vehicle.
-
-
Outcome Measures:
-
Clinical Scoring: Daily assessment of EAE clinical signs.
-
Histological Analysis: Spinal cord sections are examined for:
-
Remyelination (e.g., Luxol Fast Blue staining, immunohistochemistry for myelin proteins).
-
Oligodendrocyte numbers (e.g., Olig2 staining).
-
Axonal integrity.
-
-
Fingolimod Treatment in Organotypic Cerebellar Slice Cultures[6]
-
Model System: Organotypic cerebellar slices are prepared from postnatal day 10-12 mice and cultured in a serum-free medium.
-
Demyelination Induction: Demyelination is induced by treating the slices with lysophosphatidylcholine (B164491) (LPC) for 18 hours.
-
Compound Preparation: The active phosphorylated form of fingolimod is dissolved in the culture medium.
-
Treatment Protocol:
-
Following LPC-induced demyelination, the slices are washed and then treated with fingolimod at concentrations ranging from 100 pM to 1 µM for 14 days.
-
Control cultures are maintained in a medium without fingolimod.
-
-
Outcome Measures:
-
Immunocytochemistry: Slices are fixed and stained for myelin basic protein (MBP) to visualize myelinated axons.
-
Quantification: The extent of remyelination is quantified by measuring the area of MBP staining.
-
Conclusion
The preclinical data available to date position this compound as a compelling candidate for promoting remyelination. Its dual-action mechanism, targeting both PDE7 and GSK3β, offers a potentially synergistic approach to enhancing OPC differentiation and maturation. When compared to other compounds in development, this compound demonstrates robust efficacy in various preclinical models. Clemastine, an M1 muscarinic receptor antagonist, and opicinumab, an anti-LINGO-1 antibody, have also shown significant promise, though their clinical translation has faced challenges. Fingolimod, an approved immunomodulator for MS, exhibits direct pro-remyelinating effects in preclinical settings, highlighting the potential for multi-faceted therapeutic approaches. GSK239512, a histamine H3 receptor antagonist, also shows pro-myelinating activity.
Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative efficacy and therapeutic potential of these compounds. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations. Ultimately, the successful development of a remyelination-promoting therapy will likely involve a deep understanding of the complex cellular and molecular mechanisms governing myelin repair, and may necessitate combination therapies that target multiple pathways.
References
- 1. The potential of repurposing clemastine to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Clemastine promotes remyelination in mice with experimental autoimmune encephalomyelitis [tjyybjb.ac.cn]
- 5. Accelerated remyelination during inflammatory demyelination prevents axonal loss and improves functional recovery | eLife [elifesciences.org]
- 6. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advancements in promoting remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opicinumab: is it a potential treatment for multiple sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of VP3.15's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VP3.15 has emerged as a promising dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen (B147801) synthase kinase-3 beta (GSK-3β), with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and glioblastoma.[1][2] This guide provides a comparative analysis of this compound's inhibitory action against its targets and assesses its specificity by comparing it with other known inhibitors of PDE7 and GSK-3β. The information is compiled from publicly available experimental data.
Comparative Inhibitory Activity
The inhibitory potency of this compound against PDE7 and GSK-3β is summarized below, alongside a selection of specific inhibitors for each target. This allows for a direct comparison of in vitro efficacy.
| Compound | Target(s) | IC50 | Species | Notes |
| This compound | PDE7 | 1.59 µM | Not Specified | Dual inhibitor[1][2] |
| GSK-3β | 0.88 µM | Not Specified | ||
| BRL50481 | PDE7A | 0.15 µM | Not Specified | Selective PDE7 inhibitor |
| PDE7B | 12.1 µM | Not Specified | ||
| PDE4 | 62 µM | Not Specified | ||
| PDE3 | 490 µM | Not Specified | ||
| CHIR-99021 | GSK-3β | 6.7 nM | Not Specified | Highly selective GSK-3 inhibitor |
| GSK-3α | 10 nM | Not Specified | ||
| SB-216763 | GSK-3α/β | 34.3 nM | Human | Selective GSK-3 inhibitor |
| AR-A014418 | GSK-3β | 104 nM (Ki = 38 nM) | Not Specified | ATP-competitive, selective GSK-3β inhibitor |
Note: A comprehensive selectivity profile for this compound against a wider panel of phosphodiesterases and kinases is not publicly available at the time of this publication. Such data would be crucial for a complete assessment of its off-target effects and overall specificity. The comparative inhibitors were selected based on their high selectivity for their respective targets, as demonstrated by their minimal activity against other tested kinases. For instance, AR-A014418 was found to be selective over 26 other kinases, and SB-216763 showed minimal activity against 24 other protein kinases.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and how its specificity is evaluated, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: Dual inhibitory action of this compound on PDE7 and GSK-3β signaling pathways.
Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays for PDE7 and GSK-3β, based on common methodologies found in the literature.
Phosphodiesterase 7 (PDE7) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PDE7.
Materials:
-
Recombinant human PDE7 enzyme
-
cAMP (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescent polarization-based)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE7 enzyme and cAMP substrate to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound to the wells of the microplate.
-
Add the diluted PDE7 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., this compound) against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., MOPS, EDTA, MgCl2)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or HTRF®)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the kinase assay buffer.
-
Enzyme and Substrate/ATP Mix Preparation: Dilute the recombinant GSK-3β enzyme and prepare a mixture of the substrate peptide and ATP in the kinase assay buffer.
-
Assay Reaction:
-
Add the diluted test compound to the wells of the microplate.
-
Add the diluted GSK-3β enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound is a potent dual inhibitor of PDE7 and GSK-3β. When compared to highly selective inhibitors of each target, this compound exhibits micromolar to sub-micromolar potency. While its dual-target nature may offer therapeutic advantages in complex diseases, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its activity against a broader range of phosphodiesterases and kinases. Further studies are required to fully elucidate the selectivity profile of this compound and to understand the potential for off-target effects, which is a critical consideration for its continued development as a therapeutic agent.
References
- 1. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for VP3.15
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of VP3.15, a dual phosphodiesterase (PDE)7 and glycogen (B147801) synthase kinase (GSK)3 inhibitor.
While the Safety Data Sheet (SDS) for this compound dihydrobromide may classify it as a non-hazardous substance, it is crucial to treat all research chemicals with a high degree of caution.[1] The procedures outlined below are based on general best practices for laboratory chemical waste management and should be adapted to comply with local and institutional regulations.[2][3][4]
Chemical and Physical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine dihydrobromide | [5] |
| Molecular Formula | C20H24Br2N4OS | [5] |
| Molecular Weight | 528.30 g/mol | [1] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO (10 mM) | [5] |
| Storage (Solid) | -20°C for long term (months to years) | [6] |
| Storage (In Solvent) | -80°C for up to 6 months | [7] |
Disposal of this compound Waste
The proper disposal route for this compound depends on its form (solid or in solution) and the nature of any contaminants. Under no circumstances should this compound or its solutions be disposed of down the drain. [2][8][9]
Unused or expired solid this compound should be disposed of as chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Container: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and any known hazard warnings.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[3]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
This compound is frequently used in a dimethyl sulfoxide (B87167) (DMSO) solution. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[10] Therefore, waste containing this compound and DMSO must be handled as hazardous waste.
Experimental Protocol for Liquid Waste Disposal:
-
Waste Stream: Collect all waste containing this compound and DMSO in a dedicated, sealed, and properly vented waste container.
-
Halogenated Waste: As this compound contains bromine, it should be disposed of in a halogenated organic waste stream.[11] Do not mix with non-halogenated waste.
-
Container: Use a container that is compatible with DMSO and other organic solvents.
-
Labeling: Clearly label the container with "Halogenated Organic Waste," list all chemical constituents (e.g., "this compound, DMSO"), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.[3][10]
-
Disposal: Contact your institution's EHS for pickup and disposal.
Disposable labware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be collected as solid hazardous waste.
Experimental Protocol for Contaminated Labware Disposal:
-
Collection: Place all contaminated items in a designated, puncture-resistant container lined with a plastic bag.
-
Labeling: Label the container as "Solid Hazardous Waste" and list the chemical contaminants (e.g., "this compound, DMSO").
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS office.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills: Absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[8] Clean the area with soap and water.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.[8]
-
Personal Contact: If this compound comes into contact with skin, wash the affected area thoroughly with soap and water.[1] If it enters the eyes, flush with water for at least 15 minutes at an eyewash station.[8][10] Seek medical attention if irritation persists.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. This compound dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. acs.org [acs.org]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
Critical Safety and Handling Protocols for VP3.15
Disclaimer: The identifier "VP3.15" does not correspond to a recognized chemical or biological agent in standard databases. The following information is a comprehensive template based on best practices for handling potentially hazardous laboratory materials. Researchers, scientists, and drug development professionals must cross-reference this guide with the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer for the exact substance being used.
Essential, Immediate Safety and Logistical Information
This section outlines the immediate safety precautions and logistical considerations required for handling this compound. Adherence to these guidelines is critical to ensure personnel safety and operational integrity.
1.1 Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required PPE may vary based on the specific hazards of this compound, including its physical state (solid, liquid, gas), toxicity, and reactivity.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., Butyl rubber) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron or disposable coveralls |
| Respiratory Protection | Work within a certified chemical fume hood | A properly fitted NIOSH-approved respirator |
1.2 Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm. All personnel handling this compound must be familiar with the following procedures and the location of safety equipment.
| Emergency Scenario | Immediate Action Protocol |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the immediate area. Alert colleagues and the lab supervisor. Contain the spill with absorbent material. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment and complying with regulatory standards.
2.1 Handling and Storage
-
Acquisition and Transport : Upon receipt, inspect the container for any damage or leaks. Transport this compound in a secondary, shatterproof container.
-
Storage : Store in a well-ventilated, designated area away from incompatible materials. The storage container must be clearly labeled with the substance name, concentration, and hazard warnings.
-
Dispensing : All weighing and aliquoting of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
2.2 Disposal Plan All waste materials contaminated with this compound are to be considered hazardous waste unless otherwise specified by an MSDS.
-
Solid Waste : Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Decontamination : All non-disposable equipment and work surfaces must be decontaminated using an appropriate and validated procedure.
Experimental Protocols
The following is a generalized protocol for an in-vitro cell-based assay using a hypothetical compound like this compound. This should be adapted based on the specific experimental goals and the properties of the actual substance.
3.1 Preparation of this compound Stock Solution
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Inside a chemical fume hood, weigh the calculated mass of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to dissolve the powder completely.
-
Vortex briefly to ensure homogeneity.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it will be used in cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (e.g., -20°C or -80°C).
Mandatory Visualizations
4.1 Experimental Workflow for this compound Handling
Caption: Standard operational workflow for handling this compound from preparation to disposal.
4.2 Hypothetical Signaling Pathway Affected by this compound
Caption: Diagram of a hypothetical signaling pathway modulated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
